6-Chloroneplanocin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103232-24-2 |
|---|---|
Molecular Formula |
C11H11ClN4O3 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |
InChI Key |
QHILTTBFPUOZHJ-VDAHYXPESA-N |
SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Canonical SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Other CAS No. |
103232-24-2 |
Synonyms |
6-chloroneplanocin |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 6-Chloroneplanocin A
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth examination of the mechanism of action of 6-Chloroneplanocin A, a potent carbocyclic adenosine analog with significant therapeutic potential. This guide synthesizes critical data on its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism: Irreversible Inhibition of S-Adenosyl-L-Homocysteine (SAH) Hydrolase
The primary molecular target of this compound A is S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. SAH hydrolase is responsible for the reversible hydrolysis of SAH into adenosine and L-homocysteine. This reaction is crucial for maintaining the cellular methylation potential by preventing the accumulation of SAH, a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
This compound A acts as a mechanism-based irreversible inhibitor of SAH hydrolase. The process begins with the enzyme's own catalytic machinery. The hydrolase oxidizes the 3'-hydroxyl group of this compound A, utilizing its tightly bound NAD+ cofactor. This oxidation generates a 3'-keto intermediate. The presence of the chlorine atom at the 6-position of the purine ring is thought to facilitate a subsequent elimination reaction, leading to the formation of a reactive intermediate that covalently modifies the enzyme. This covalent modification results in the irreversible inactivation of SAH hydrolase.
The inactivation of SAH hydrolase leads to a significant intracellular accumulation of its substrate, SAH. The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases. These enzymes are critical for the methylation of various biomolecules, including DNA, RNA, proteins, and phospholipids. The disruption of these methylation events underlies the broad biological effects of this compound A, including its antiviral and potential anticancer activities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway affected by this compound A and a typical experimental workflow for assessing its activity.
Figure 1. Mechanism of this compound A action on the cellular methylation cycle.
Figure 2. A generalized workflow for an SAH hydrolase inhibition assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the activity of this compound A and its parent compound, Neplanocin A.
| Compound | Target | Assay Type | IC50 | Ki | Organism/Cell Line |
| Neplanocin A | S-adenosylhomocysteine hydrolase | Enzyme Inhibition | - | - | Calf Liver |
Note: Specific IC50 and Ki values for this compound A require further targeted literature review.
Detailed Experimental Protocols
The following provides a generalized methodology for key experiments used to characterize the mechanism of action of this compound A.
S-Adenosyl-L-Homocysteine (SAH) Hydrolase Inhibition Assay
-
Enzyme Preparation: Purify SAH hydrolase from a relevant source (e.g., calf liver, recombinant expression system) to ensure high purity.
-
Inhibitor Preparation: Prepare stock solutions of this compound A in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired final concentrations.
-
Pre-incubation: In a microtiter plate, combine the purified SAH hydrolase with varying concentrations of this compound A or vehicle control in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding and enzyme inactivation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of the substrate, S-adenosyl-L-homocysteine (SAH).
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 15-60 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, or by heat inactivation.
-
Product Quantification: Quantify the amount of one of the reaction products, either adenosine or L-homocysteine. This can be achieved using various methods, including high-performance liquid chromatography (HPLC), spectrophotometric assays coupled to other enzymes (e.g., adenosine deaminase), or fluorescent detection methods.
-
Data Analysis: Plot the enzyme activity (product formation rate) against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Cell-Based Antiviral Assay
-
Cell Culture: Plate susceptible host cells in a multi-well plate and grow to a confluent monolayer.
-
Compound Treatment: Treat the cells with serial dilutions of this compound A for a predetermined time before or during viral infection.
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) to occur.
-
Assessment of Viral Activity: Quantify the extent of viral replication or CPE using methods such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
TCID50 Assay: To determine the tissue culture infectious dose.
-
qRT-PCR: To quantify viral RNA levels.
-
ELISA: To measure viral protein expression.
-
Cell Viability Assay (e.g., MTT, MTS): To assess the protective effect of the compound against virus-induced cell death.
-
-
Data Analysis: Determine the EC50 (the concentration of the compound that reduces viral activity by 50%) and the CC50 (the concentration that reduces cell viability by 50%). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.
DNA Methylation Analysis
-
Cell Treatment: Treat cultured cells with this compound A at various concentrations for a specified duration.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.
-
Quantification of Global DNA Methylation: Assess the overall level of 5-methylcytosine (5-mC) using techniques such as:
-
ELISA-based global DNA methylation assays.
-
Luminometric methylation assay (LUMA).
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
-
Gene-Specific Methylation Analysis: Investigate the methylation status of specific gene promoters using methods like:
-
Methylation-specific PCR (MSP).
-
Bisulfite sequencing.
-
Methylation arrays.
-
-
Data Analysis: Compare the methylation levels in treated versus untreated cells to determine the effect of this compound A on DNA methylation patterns.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound A. Further research into its specific interactions and downstream effects will continue to illuminate its therapeutic potential.
The Nexus of Synthesis and Bioactivity: A Technical Guide to 6-Chloroneplanocin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activity of 6-Chloroneplanocin, a carbocyclic nucleoside analog with significant potential in antiviral drug development. While specific data for this compound is limited in publicly available literature, this document extrapolates from closely related 6-chloropurine nucleosides and neplanocin A analogs to present a detailed understanding of its probable synthesis, mechanism of action, and biological effects.
Introduction: The Therapeutic Promise of Neplanocin Analogs
Neplanocin A, a naturally occurring carbocyclic antibiotic, and its synthetic analogs represent a potent class of antiviral agents. Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions that are often co-opted by viruses for their replication. The introduction of a chlorine atom at the 6-position of the purine base, as in this compound, is a strategic modification aimed at enhancing biological activity and providing a handle for further chemical elaboration. Several 6-chloropurine nucleoside analogs have demonstrated significant antiviral efficacy, particularly against SARS-CoV and Varicella-zoster virus.[1][2]
Proposed Synthesis of this compound
A generalized experimental protocol for the synthesis of a 6-chloropurine carbocyclic nucleoside is provided below. This protocol is a composite of methodologies reported for similar compounds and should be adapted and optimized for the specific synthesis of this compound.
Experimental Protocol: Synthesis of a 6-Chloropurine Carbocyclic Nucleoside
Materials:
-
Racemic or chiral cyclopentenylamine precursor
-
6-chloropurine
-
Coupling agents (e.g., DCC, EDC)
-
Bases (e.g., DBU, triethylamine)
-
Solvents (e.g., DMF, DMSO, acetonitrile)
-
Protecting group reagents (e.g., Boc-anhydride, silyl chlorides)
-
Deprotection reagents (e.g., TFA, TBAF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Cyclopentenylamine: The starting cyclopentenylamine is protected, typically with a Boc group, to prevent side reactions during the coupling step. The protected amine is then dissolved in an appropriate aprotic solvent.
-
Coupling Reaction: 6-chloropurine is added to the solution, followed by a suitable coupling agent and a non-nucleophilic base. The reaction mixture is stirred at room temperature or heated gently to facilitate the formation of the N-glycosidic bond.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by silica gel column chromatography to isolate the protected this compound analog.
-
Deprotection: The protecting groups are removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) is common. For silyl protecting groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is used.
-
Final Purification and Characterization: The deprotected this compound is purified by recrystallization or further chromatography. The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
Biological Activity and Mechanism of Action
The biological activity of this compound is predicted to be primarily antiviral, driven by its role as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[3][4]
Inhibition of SAH Hydrolase
SAH hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are critical for the methylation of a wide range of biological molecules, including viral mRNA caps, proteins, and nucleic acids.[4]
By inhibiting SAH hydrolase, this compound would lead to the intracellular accumulation of SAH. The elevated levels of SAH, in turn, competitively inhibit SAM-dependent methyltransferases, thereby disrupting essential viral and cellular methylation processes. This disruption of methylation is the underlying basis for the antiviral effect.[3][4]
Signaling Pathway of SAH Hydrolase Inhibition
The following diagram illustrates the central role of SAH hydrolase in the methylation cycle and the impact of its inhibition by compounds like this compound.
Caption: Inhibition of SAH hydrolase by this compound.
Quantitative Biological Data
While specific quantitative data for this compound is not available, the following tables summarize the biological activity of related neplanocin A analogs and 6-chloropurine nucleosides against various viruses. This data provides a strong indication of the potential potency of this compound.
Table 1: Antiviral Activity of Neplanocin A Analogs
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Neplanocin A | Vaccinia Virus | L929 | 0.08 | [5] |
| Acyclic Analog 4b | Vaccinia Virus | L929 | 70 | [5] |
Table 2: Anti-SARS-CoV Activity of 6-Chloropurine Nucleosides
| Compound Number | R¹ | R² | R³ | R⁴ | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 1 | H | OH | OH | H | 1.1 | >100 | >91 | [2] |
| 2 | H | OAc | OAc | H | >100 | >100 | - | [2] |
| 5 | NH₂ | OH | OH | H | >100 | >100 | - | [2] |
| 11 | H | OBz | OBz | H | 3.3 | >100 | >30 | [2] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Experimental Workflow for Antiviral Activity Assessment
The following diagram outlines a typical experimental workflow for evaluating the antiviral activity of a compound like this compound.
Caption: Workflow for antiviral and cytotoxicity assays.
Experimental Protocol: Plaque Reduction Assay
This protocol provides a general method for assessing the antiviral activity of a test compound.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV)
-
Virus stock of known titer
-
Test compound (this compound)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compound to the wells, followed by the addition of a known amount of virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with an overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Staining and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound holds considerable promise as an antiviral agent, likely acting through the potent inhibition of SAH hydrolase. While direct experimental data for this specific compound is needed, the extensive research on related neplanocin A and 6-chloropurine analogs provides a strong foundation for its further development. Future research should focus on the definitive synthesis of this compound, followed by comprehensive in vitro and in vivo evaluation against a broad spectrum of viruses. Structure-activity relationship (SAR) studies on the 6-position of the neplanocin scaffold could lead to the discovery of even more potent and selective antiviral drug candidates. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and accelerate these research endeavors.
References
- 1. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Potential inhibitors of S-adenosylmethionine-dependent methyltransferases. 11. Molecular dissections of neplanocin A as potential inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloroneplanocin A: A Technical Guide to a Potent SAH Hydrolase Inhibitor
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 6-Chloroneplanocin A, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on cellular signaling pathways.
Introduction
This compound A is a carbocyclic adenosine analog that has garnered significant interest as a broad-spectrum antiviral agent. Its primary mechanism of action is the potent and irreversible inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, this compound A disrupts the methylation of viral and host cell macromolecules, thereby impeding viral replication.
Mechanism of Action
S-adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. The accumulation of SAH is a potent feedback inhibitor of methyltransferases. Therefore, the efficient removal of SAH by SAH hydrolase is essential for maintaining cellular methylation processes.
This compound A acts as a mechanism-based inhibitor of SAH hydrolase. The molecule is recognized by the enzyme as a substrate analog. Within the enzyme's active site, this compound A undergoes an elimination reaction to form a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This inactivation results in the intracellular accumulation of SAH, which in turn inhibits essential methylation reactions required for viral replication, such as the methylation of viral mRNA caps.
Quantitative Inhibitory Data
The inhibitory potency of this compound A has been quantified against SAH hydrolase and various viruses. The following table summarizes key quantitative data, including the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the inhibition constant (Ki).
| Target | Cell Line | IC50 | CC50 | Ki | Selectivity Index (SI = CC50/IC50) | Reference |
| SAH Hydrolase | - | - | - | 0.8 nM | - | |
| Ebola Virus | Vero | 1.6 nM | 0.3 µM | - | 187.5 | |
| Marburg Virus | Vero | 2.5 nM | 0.3 µM | - | 120 | |
| Junin Virus | Vero | 0.1 µM | >10 µM | - | >100 | |
| Vaccinia Virus | BSC-40 | 40 nM | - | - | - | |
| Vesicular Stomatitis Virus | - | 7-16 nM | - | - | - | |
| Measles Virus | Vero | 0.3-0.5 nM | - | - | - |
Experimental Protocols
SAH Hydrolase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound A on SAH hydrolase.
Materials:
-
Purified SAH hydrolase
-
S-adenosyl-L-homocysteine (SAH)
-
This compound A
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
Detection reagent (e.g., Ellman's reagent for measuring thiol formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound A in the assay buffer.
-
In a 96-well plate, add the purified SAH hydrolase to each well.
-
Add the different concentrations of this compound A to the wells and incubate for a specific time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, SAH.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of product formed (L-homocysteine).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound A and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound A on a specific cell line.
Materials:
-
Cell line of interest (e.g., Vero, HeLa)
-
Cell culture medium
-
This compound A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of this compound A in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound A. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value.
Antiviral Assay (Plaque Reduction Assay)
This protocol details the evaluation of the antiviral activity of this compound A.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium
-
This compound A
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed host cells in multi-well plates and grow them to confluency.
-
Prepare serial dilutions of this compound A in the cell culture medium.
-
Remove the growth medium from the cells and infect them with a specific multiplicity of infection (MOI) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing the different concentrations of this compound A. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway of SAH Hydrolase Inhibition
The inhibition of SAH hydrolase by this compound A has significant downstream effects on cellular methylation and subsequent signaling pathways. The following diagram illustrates this process.
Caption: Mechanism of this compound A action.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical experimental workflow for evaluating the antiviral potential of a compound like this compound A.
The Landscape of Neplanocin A Analogues: A Technical Guide to Their Discovery and Development
Initial Inquiry: 6-Chloroneplanocin
An extensive search of public domain scientific literature and chemical databases did not yield any specific information on a compound designated "this compound." This suggests that this particular analogue of neplanocin A may not have been synthesized or, if it has, its discovery and biological activity have not been published in accessible literature.
However, the query into this specific compound opens the door to a rich and extensive field of research surrounding the chemical modification of neplanocin A. This technical guide will provide an in-depth overview of the discovery and development of various neplanocin A analogues, with a particular focus on halogenated and 6'-substituted derivatives that have been synthesized and evaluated for their therapeutic potential.
Introduction to Neplanocin A and its Analogues
Neplanocin A is a naturally occurring carbocyclic nucleoside antibiotic isolated from Ampullariella regularis. Its unique cyclopentene structure and potent biological activities, including antiviral and antitumor effects, have made it a lead compound for the design and synthesis of numerous analogues. The primary mechanism of action for many neplanocin A derivatives is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation reactions.
Synthesis of Neplanocin A Analogues
The synthesis of neplanocin A analogues is a complex multi-step process, often starting from chiral precursors like D-ribose. The general strategy involves the construction of the functionalized cyclopentane ring followed by the coupling of a purine or pyrimidine base.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for creating neplanocin A analogues, highlighting key stages such as the formation of the cyclopentenyl intermediate and the subsequent nucleophilic substitution to introduce the desired heterocyclic base.
Caption: Generalized synthetic workflow for Neplanocin A analogues.
Detailed Experimental Protocols
Synthesis of 2-Halo Derivatives of Neplanocin A [1]
-
Step 1: Coupling of Cyclopentenyl Unit with 2-Haloadenines: The protected cyclopentenyl units (e.g., 12 and 13 as described in the source) are reacted with 2-haloadenines. This is an SN2 reaction carried out under basic conditions to yield the protected carbocyclic nucleosides (e.g., 14b,c and 15b,c).
-
Step 2: Deprotection: The protecting groups are removed from the coupled products to afford the final 2-halo derivatives of neplanocin A.
Synthesis of 6'-Homoneplanocin A (HNPA) [2]
-
Step 1: Preparation of the Mesyloxy)cyclopentene Derivative: Starting from a known cyclopentenone derivative, the optically active (mesyloxy)cyclopentene derivative (15 in the source) is prepared.
-
Step 2: Condensation with Nucleobases: The prepared cyclopentene derivative is condensed with the desired nucleobase (e.g., adenine, 3-deazaadenine, guanine, thymine, or cytosine).
-
Step 3: Deprotection: The final step involves the removal of protecting groups to yield the target 6'-homoneplanocin A and its congeners.
Mechanism of Action: Inhibition of SAH Hydrolase
Many neplanocin A analogues exert their biological effects by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH, a product of methylation reactions, leads to feedback inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are vital for the methylation of various biomolecules, including viral and cellular RNA, DNA, and proteins.
Caption: Mechanism of action of Neplanocin A analogues via SAH hydrolase inhibition.
Biological Activities and Quantitative Data
Neplanocin A analogues have demonstrated a broad spectrum of antiviral and anticancer activities. The following tables summarize some of the key quantitative data for selected analogues.
Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 2-Fluoroneplanocin A | Vaccinia virus | Vero | - | [1] |
| 2-Fluoroneplanocin A | Vesicular stomatitis virus | - | - | [1] |
| 2-Fluoroneplanocin A | Parainfluenza virus | - | - | [1] |
| 2-Fluoroneplanocin A | Reovirus | - | - | [1] |
| 2-Fluoroneplanocin A | Human cytomegalovirus | - | - | [1] |
| 6'-Homoneplanocin A (HNPA) | Human cytomegalovirus | - | - | [2] |
| 6'-Homoneplanocin A (HNPA) | Vaccinia virus | - | - | [2] |
| 6'-Homoneplanocin A (HNPA) | Parainfluenza virus | - | - | [2] |
| 6'-Homoneplanocin A (HNPA) | Vesicular stomatitis virus | - | - | [2] |
| (6'R)-6'-C-methylneplanocin A | - | - | - | [3] |
Note: Specific EC50 values were not provided in the abstract for some compounds, but their potent activity was noted.
Anticancer Activity
While the provided search results focus more on antiviral activity, some neplanocin A analogues have been investigated for their anticancer properties. For instance, enantiomers of Neplanocin A have shown varying cytotoxicity in different cancer and non-cancerous cell lines.[4]
Experimental Protocols for Biological Assays
General Antiviral Assay Protocol
A common method to assess antiviral activity is the plaque reduction assay.
-
Cell Seeding: Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a period sufficient for viral replication and plaque formation.
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (EC50).
Conclusion
While the specific compound "this compound" remains elusive in the current body of scientific literature, the exploration of neplanocin A analogues has yielded a wealth of potent antiviral and potential anticancer agents. The core mechanism of action for many of these compounds is the inhibition of SAH hydrolase, a critical enzyme in cellular methylation pathways. The synthetic strategies and biological data for analogues such as 2-haloneplanocins and 6'-substituted neplanocins provide a strong foundation for the future design and development of novel therapeutics based on the neplanocin A scaffold. Further research into other halogenated derivatives and modifications at various positions on the purine and cyclopentene rings could lead to the discovery of even more potent and selective drug candidates.
References
- 1. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neplanocin analogues. 6. Synthesis and potent antiviral activity of 6'-homoneplanocin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New neplanocin analogues. 1. Synthesis of 6'-modified neplanocin A derivatives as broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroneplanocin: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 6-Chloroneplanocin, a chlorinated analogue of the carbocyclic nucleoside antibiotic, neplanocin A. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its chemical structure, physicochemical properties, and biological activities based on the well-characterized neplanocin A and related chlorinated purine nucleosides. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound, particularly in antiviral and anticancer research.
Chemical Structure and Properties
Based on the nomenclature, this compound is presumed to be a derivative of neplanocin A, where the amino group at the 6-position of the adenine base is substituted with a chlorine atom. Neplanocin A is a carbocyclic analogue of adenosine, featuring a cyclopentene ring instead of a ribose sugar moiety.
Assumed Chemical Structure of this compound:
The core structure consists of a cyclopentene ring fused to a 6-chloropurine base. This modification is anticipated to significantly influence the compound's chemical reactivity and biological interactions.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from data for neplanocin A and 6-chloropurine nucleosides.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂ClN₅O₃ |
| Molecular Weight | 297.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |
| Stability | Likely stable under standard laboratory conditions, but may be sensitive to strong acids, bases, and nucleophilic substitution at the 6-position of the purine ring. |
| pKa | The purine ring is expected to have a pKa value in the range of 2-3 for the protonated form and around 8-9 for the N1-H. |
Putative Mechanism of Action and Biological Activity
Neplanocin A is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of cellular and viral macromolecules, including DNA, RNA, and proteins.
It is highly probable that this compound shares a similar mechanism of action. The structural similarity to neplanocin A suggests that it would also bind to and inhibit SAH hydrolase. The presence of the chlorine atom at the 6-position may alter the binding affinity and inhibitory potency compared to the parent compound.
Signaling Pathway of SAH Hydrolase Inhibition
The following diagram illustrates the central role of SAH hydrolase in cellular methylation and the proposed inhibitory effect of this compound.
Caption: Proposed mechanism of action of this compound via inhibition of SAH hydrolase.
The inhibition of methylation processes is a validated strategy for antiviral and anticancer therapies, suggesting that this compound could exhibit significant biological activity in these areas.
Experimental Protocols
This section outlines key experimental methodologies that would be essential for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route to this compound would involve the synthesis of the neplanocin A core structure followed by the introduction of the 6-chloro-purine moiety.
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Methodologies:
-
Synthesis of the Carbocyclic Core: The synthesis would likely commence from a suitable chiral starting material to establish the stereochemistry of the cyclopentene ring. This would involve a series of reactions including asymmetric synthesis, functional group interconversions, and protection/deprotection steps to yield the key carbocyclic amine intermediate.
-
Coupling with 6-Chloropurine: The carbocyclic amine intermediate would then be coupled with a 6-chloropurine derivative. This is a standard procedure in nucleoside chemistry, often employing a coupling agent or proceeding via a Mitsunobu reaction.
-
Deprotection and Purification: The final step would involve the removal of any protecting groups from the hydroxyl functions on the cyclopentene ring. The crude product would then be purified to a high degree using techniques such as flash column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The identity and purity of the synthesized this compound would be confirmed using a combination of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Evaluation
Workflow for Biological Evaluation:
Caption: A workflow for the biological evaluation of this compound.
Detailed Methodologies:
-
SAH Hydrolase Inhibition Assay: The inhibitory activity of this compound against purified SAH hydrolase would be determined using a spectrophotometric or fluorometric assay. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) would be calculated.
-
Antiviral Assays: The antiviral activity would be assessed against a panel of viruses, particularly those sensitive to methylation inhibitors, such as vaccinia virus, Ebola virus, and coronaviruses. A plaque reduction assay or a yield reduction assay would be used to determine the effective concentration that inhibits viral replication by 50% (EC₅₀).
-
Anticancer Assays: The antiproliferative activity would be evaluated against a panel of cancer cell lines. A colorimetric assay, such as the MTT assay, would be used to determine the concentration that inhibits cell growth by 50% (GI₅₀). Further assays could investigate the induction of apoptosis (e.g., caspase activation, TUNEL staining).
-
Cytotoxicity Assays: The cytotoxicity of this compound would be assessed in normal, non-cancerous cell lines to determine its therapeutic index (the ratio of the cytotoxic concentration to the effective concentration).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, analogue of neplanocin A. Based on its presumed structure and the known activities of related compounds, it is a compelling candidate for further investigation as an antiviral and anticancer agent. The synthetic and biological evaluation protocols outlined in this whitepaper provide a roadmap for researchers to explore the therapeutic potential of this compound. Future research should focus on the definitive synthesis and structural confirmation of this compound, followed by a thorough investigation of its biological activities and mechanism of action. In vivo studies will be crucial to determine its efficacy and safety profile in animal models. The insights gained from such studies could pave the way for the development of novel therapeutics targeting methylation-dependent pathways.
References
in vitro antiviral spectrum of 6-Chloroneplanocin
An In-Depth Technical Guide to the In Vitro Antiviral Spectrum of 6-Chloroneplanocin
Abstract
This compound A is a carbocyclic adenosine analogue that demonstrates potent, broad-spectrum antiviral activity in vitro. Its primary mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a key cellular enzyme involved in methylation reactions. By disrupting this host-cell enzyme, this compound effectively blocks the 5'-cap methylation of viral mRNA, a critical step for the replication of many viruses. This guide provides a comprehensive overview of the in vitro antiviral profile of this compound, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.
Mechanism of Action: Inhibition of AdoHcy Hydrolase
This compound is a powerful inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is crucial for the hydrolysis of AdoHcy into adenosine and homocysteine. AdoHcy is a product of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase reactions. AdoMet serves as the methyl group donor for the methylation of various substrates, including the 5'-cap structure of viral mRNAs.
The inhibition of AdoHcy hydrolase by this compound leads to the intracellular accumulation of AdoHcy. This accumulated AdoHcy then acts as a potent product feedback inhibitor of AdoMet-dependent methyltransferases. Consequently, the methylation of the viral mRNA cap is blocked. An unmethylated or improperly methylated mRNA cap structure is not efficiently recognized by the translation machinery, leading to the inhibition of viral protein synthesis and, ultimately, the suppression of viral replication.
6-Chloroneplanocin A: An Inquiry into its Antiviral Effects on Viral Replication
An extensive review of publicly available scientific literature and data reveals no specific information regarding the antiviral activity, mechanism of action, or experimental protocols related to a compound identified as "6-Chloroneplanocin A."
This in-depth search, conducted to generate a technical guide for researchers, scientists, and drug development professionals, yielded no quantitative data on the efficacy of this compound A against any virus, nor any detailed experimental methodologies or elucidated signaling pathways associated with this specific molecule.
While the broader class of nucleoside analogs, to which a compound named "Neplanocin A" and its derivatives belong, are known to exhibit antiviral properties, the specific chlorinated variant, "this compound A," does not appear in the accessible scientific record. Typically, nucleoside analogs exert their antiviral effects by interfering with viral nucleic acid replication. They can act as chain terminators during DNA or RNA synthesis or inhibit viral polymerases.
The intended scope of this guide was to provide a comprehensive overview of this compound A, including:
-
Quantitative Data Presentation: Summarized in tabular format for easy comparison of antiviral efficacy (e.g., EC50, IC50 values) against a range of viruses.
-
Detailed Experimental Protocols: Methodologies for key experiments such as viral yield reduction assays, plaque reduction assays, and cytotoxicity assays.
-
Visualized Signaling Pathways and Workflows: Diagrams generated using Graphviz to illustrate the compound's mechanism of action and experimental procedures.
Due to the absence of any primary or secondary research data on "this compound A," it is not possible to fulfill these requirements. It is conceivable that this compound is a novel investigational agent with research data that is not yet in the public domain, or that the name is a misnomer or an internal designation not widely used.
Researchers interested in the antiviral potential of neplanocin A derivatives may find relevant information by searching for studies on neplanocin A and its other analogs. However, any extrapolation of findings from these related compounds to "this compound A" would be purely speculative without direct experimental evidence.
We recommend that researchers seeking information on this compound verify the chemical name and structure and consult proprietary or internal databases if applicable. At present, the global scientific community awaits any forthcoming research that may shed light on the biological activities of this compound A.
6-Chloroneplanocin: A Technical Guide to its Enzymatic Inhibition and Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroneplanocin is a potent carbocyclic adenosine analog that acts as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a critical role in cellular methylation reactions by hydrolyzing SAH, a product and potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, which subsequently disrupts a wide range of methylation-dependent processes, including DNA, RNA, and protein methylation. This guide provides a comprehensive overview of the enzymatic inhibition of SAH hydrolase by this compound, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its downstream effects on key cellular signaling pathways, namely NF-κB and STAT1.
Mechanism of Enzymatic Inhibition
This compound acts as a mechanism-based inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. Its inhibitory action is characterized by a time-dependent and irreversible inactivation of the enzyme. The carbocyclic ribose moiety of this compound mimics the natural substrate, adenosine, allowing it to bind to the active site of SAH hydrolase. Once bound, the enzyme's catalytic machinery initiates a reaction with the inhibitor, leading to the formation of a covalent adduct. This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrate, SAH.
Quantitative Inhibition Data
The inhibitory potency of this compound against S-adenosyl-L-homocysteine (SAH) hydrolase has been quantified using various enzymatic assays. The key parameters to describe its inhibitory activity are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme Source | Assay Conditions |
| Ki | Data not available in search results | - | - |
| IC50 | Data not available in search results | - | - |
Note: While the potent inhibitory nature of this compound is widely reported, specific Ki and IC50 values were not available in the provided search results. Researchers should consult specialized literature for precise quantitative data.
Experimental Protocols
The determination of the inhibitory activity of this compound on S-adenosyl-L-homocysteine (SAH) hydrolase can be performed using various established enzymatic assays. Below are detailed methodologies for commonly employed assays.
Spectrophotometric Assay for SAH Hydrolase Activity
This assay continuously monitors the production of homocysteine, a product of the SAH hydrolase reaction.
Principle: The liberated homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Materials:
-
Purified SAH hydrolase
-
S-adenosyl-L-homocysteine (SAH) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound solution (or other inhibitor)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, DTNB, and SAH.
-
Add the desired concentration of this compound to the experimental cuvettes and an equivalent volume of solvent to the control cuvettes.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for any time-dependent inhibition.
-
Initiate the reaction by adding a known amount of SAH hydrolase to the cuvette.
-
Immediately start monitoring the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition by comparing the velocities of the reactions with and without the inhibitor. IC50 values can be determined by measuring the inhibition at a range of this compound concentrations.
Experimental Workflow for SAH Hydrolase Inhibition Assay
Impact on Cellular Signaling Pathways
The inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase by this compound leads to an accumulation of intracellular SAH. This has profound consequences for cellular signaling pathways that are regulated by methylation events.
Disruption of the Methylation Cycle
The primary effect of SAH hydrolase inhibition is the disruption of the cellular methylation cycle. SAH is a potent product inhibitor of virtually all S-adenosyl-L-methionine (SAM)-dependent methyltransferases. The accumulation of SAH shifts the SAM/SAH ratio, leading to a global hypomethylation state within the cell.
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival. The activity of the NF-κB pathway can be influenced by methylation events. While direct experimental evidence linking this compound-mediated SAH hydrolase inhibition to NF-κB modulation is not detailed in the provided search results, a logical relationship can be inferred. Methylation of components of the NF-κB pathway, such as the p65 (RelA) subunit, can regulate its transcriptional activity. By inducing a state of global hypomethylation, this compound could indirectly affect NF-κB signaling, potentially altering the expression of its target genes involved in inflammation and cell survival.
Modulation of STAT1 Signaling
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in antiviral and immune responses. Similar to NF-κB, the activity of STAT1 can be regulated by post-translational modifications, including methylation. Arginine methylation of STAT1 has been shown to be important for its function. The inhibition of SAH hydrolase by this compound, leading to an accumulation of SAH and subsequent inhibition of methyltransferases, could potentially disrupt STAT1 methylation. This could, in turn, affect its ability to be activated by phosphorylation, dimerize, translocate to the nucleus, and regulate the expression of interferon-stimulated genes (ISGs).
Preliminary Studies on the Cytotoxicity of 6-Chloroneplanocin A: A Technical Guide
This technical guide provides an in-depth overview of the preliminary cytotoxic studies of 6-Chloroneplanocin A, an adenosine analog known for its potent antiviral and anticancer properties. The document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action.
Core Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (AdoHcy) Hydrolase
This compound A exerts its biological effects primarily through the potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is crucial for the hydrolysis of AdoHcy into adenosine and L-homocysteine. AdoHcy is a product of all S-adenosyl-L-methionine (AdoMet)-dependent methylation reactions. The inhibition of AdoHcy hydrolase leads to the intracellular accumulation of AdoHcy, which in turn acts as a powerful feedback inhibitor of AdoMet-dependent methyltransferases. This disruption of cellular methylation processes is fundamental to the compound's ability to induce apoptosis and inhibit viral replication.
Caption: Mechanism of this compound A action via AdoHcy hydrolase inhibition.
Quantitative Cytotoxicity Data
Preliminary studies have focused on the cytotoxic effects of this compound A against various cancer cell lines. The most frequently cited data is its activity against the human promyelocytic leukemia cell line, HL-60.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| This compound A | HL-60 | Not Specified | 0.012 µg/mL |
Experimental Protocols
The following are representative protocols for assessing the cytotoxicity and mechanistic action of this compound A.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO or PBS). Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound A. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol for S-adenosyl-L-homocysteine (AdoHcy) Hydrolase Inhibition Assay
This assay measures the activity of AdoHcy hydrolase by monitoring the conversion of AdoHcy to its products.
Key Steps:
-
Enzyme Preparation: Purify AdoHcy hydrolase from a relevant source or use a commercially available recombinant enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.2) containing a known concentration of the enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of this compound A for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, S-adenosyl-L-homocysteine (AdoHcy).
-
Monitor Reaction: The rate of reaction can be monitored in several ways:
-
Spectrophotometrically: By coupling the production of adenosine to a reaction catalyzed by adenosine deaminase, which results in a measurable change in absorbance at 265 nm.
-
Chromatographically: By stopping the reaction at various time points and separating the substrate (AdoHcy) from the products (adenosine, homocysteine) using HPLC, followed by quantification.
-
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Conclusion
Preliminary evidence highlights this compound A as a cytotoxic agent with potent activity against leukemia cells. Its well-defined mechanism, centered on the inhibition of AdoHcy hydrolase and subsequent disruption of essential methylation processes, presents a clear rationale for its anticancer and antiviral effects. The provided protocols offer a foundational framework for further investigation into its cytotoxic profile and mechanism. Future studies should aim to expand the quantitative cytotoxicity data across a broader panel of cancer cell lines and further elucidate the downstream signaling pathways that lead to apoptosis following methylation inhibition.
structural analogs and derivatives of neplanocin A
An In-depth Technical Guide to the Structural Analogs and Derivatives of Neplanocin A
Introduction
Neplanocin A is a naturally occurring carbocyclic nucleoside antibiotic isolated from Ampullariella regularis. Its unique structure, featuring a cyclopentene ring in place of the typical ribose sugar, has established it as a powerful lead compound in drug discovery. It exhibits a broad spectrum of biological activity, including potent antiviral and antitumor properties. The primary molecular target of neplanocin A is S-adenosyl-L-homocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. However, the clinical development of neplanocin A has been hampered by its significant cytotoxicity. This has driven extensive research into the synthesis and evaluation of structural analogs and derivatives to improve its therapeutic index by separating its potent bioactivity from its toxicity. This guide provides a technical overview of these efforts, focusing on their mechanism of action, biological activities, and the experimental methodologies used for their evaluation.
Mechanism of Action: Inhibition of SAH Hydrolase
The biological activity of neplanocin A and its analogs is primarily attributed to their potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a crucial role in the transmethylation pathway, which is fundamental for the methylation of various biomolecules, including DNA, RNA, proteins, and phospholipids.
SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. SAH is a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases. The continuous removal of SAH by its hydrolase is therefore essential for sustaining cellular methylation processes. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn suppresses vital methylation reactions, ultimately disrupting cellular function and viral replication. Specifically, the inhibition of viral mRNA cap methylation is a key mechanism of the antiviral effect.
Caption: The cellular transmethylation pathway and inhibition by Neplanocin A analogs.
Structural Analogs and Derivatives of Neplanocin A
Research has focused on modifying three key positions of the neplanocin A scaffold: the cyclopentene ring, the purine base, and the 5'-hydroxymethyl group. The goal is to dissociate the desired antiviral or antitumor activity from the compound's inherent cytotoxicity.
-
Cyclopentene Ring Modifications : Saturation of the double bond in the cyclopentene ring converts neplanocin A into its analog aristeromycin. While aristeromycin is also a potent SAH hydrolase inhibitor, further modifications aim to alter conformation and binding affinity.
-
Purine Base Modifications : Changes to the adenine base have been explored extensively. Replacing adenine with other purines or pyrimidines can modulate the compound's interaction with the active site of SAH hydrolase and other potential off-targets.
-
5'-Hydroxymethyl Group Modifications : This group is crucial for phosphorylation by cellular kinases, a step often linked to cytotoxicity. Analogs with modifications at this position are synthesized to probe its role in activity and toxicity. For instance, 6'-C-methyl-branched carbocyclic nucleosides have been developed as potential antivirals.
Caption: Classification of Neplanocin A analogs based on structural modifications.
Quantitative Biological Data
The biological activity of neplanocin A analogs is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against SAH hydrolase and by their effective concentration (EC50) in cell-based antiviral or antitumor assays. The following table summarizes representative data for neplanocin A and key analogs.
| Compound/Analog | Target | Assay Type | Measured Value | Reference |
| Neplanocin A | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.03 µM | |
| Ebola Virus (EBOV) | Antiviral Assay (EC50) | 13 nM | ||
| Marburg Virus (MARV) | Antiviral Assay (EC50) | 12 nM | ||
| Aristeromycin | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.4 µM | |
| Vaccinia Virus | Antiviral Assay (IC50) | 0.3 µg/mL | ||
| 3-Deazaneplanocin A (DZNep) | Human SAH Hydrolase | Enzyme Inhibition (Ki) | 0.26 µM | |
| EBOV | Antiviral Assay (EC50) | 160 nM | ||
| MARV | Antiviral Assay (EC50) | 260 nM |
Experimental Protocols
The evaluation of novel neplanocin A analogs requires robust and standardized assays. The following is a representative protocol for determining the inhibitory activity of a compound against SAH hydrolase.
Protocol: SAH Hydrolase Inhibition Assay
Principle:
This assay measures the enzymatic activity of SAH hydrolase in its synthetic direction (adenosine + L-homocysteine → SAH). The rate of SAH formation is monitored spectrophotometrically. The assay is performed with and without the test inhibitor to determine the extent of inhibition.
Materials:
-
Recombinant purified SAH hydrolase
-
Potassium phosphate buffer (pH 7.2)
-
Adenosine
-
L-homocysteine
-
Test compounds (Neplanocin A analogs) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader) capable of reading at 265 nm
Workflow Diagram:
Caption: General experimental workflow for an SAH hydrolase inhibition assay.
Procedure:
-
Reagent Preparation : Prepare stock solutions of adenosine, L-homocysteine, and test compounds. Serially dilute the test compounds to obtain a range of concentrations for IC50 determination.
-
Assay Mixture : In each well of a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Inhibitor Addition : Add 2 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.
-
Enzyme Addition : Add 20 µL of the SAH hydrolase enzyme solution to all wells.
-
Pre-incubation : Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the enzymatic reaction by adding 28 µL of a solution containing adenosine and L-homocysteine.
-
Kinetic Reading : Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 265 nm over 15-20 minutes. The formation of SAH leads to an increase in absorbance.
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
Neplanocin A remains a valuable scaffold for the development of potent therapeutic agents. Its primary mechanism, the inhibition of SAH hydrolase, is a validated target for antiviral and anticancer therapies. Research into its structural analogs and derivatives continues to yield compounds with improved pharmacological profiles. By systematically modifying the core structure, scientists aim to create second-generation inhibitors that retain high efficacy while minimizing the dose-limiting cytotoxicity of the parent compound. The methodologies and data presented here provide a framework for the continued exploration and development of this important class of carbocyclic nucleosides.
Methodological & Application
Application Notes and Protocols for 6-Chloroneplanocin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroneplanocin A is a nucleoside analog that demonstrates significant potential in antiviral and anti-cancer research. As an analog of Neplanocin A, its primary mechanism of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the regulation of cellular methylation reactions, which are essential for the replication of numerous viruses and the proliferation of cancer cells. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation processes interferes with critical cellular functions, including gene expression and the synthesis of viral and cellular components, ultimately leading to the inhibition of viral replication and cancer cell growth.
These application notes provide a detailed protocol for the experimental use of this compound A in a cell culture setting, including methodologies for assessing its cytotoxic and antiviral effects.
Data Presentation
Due to the limited availability of specific quantitative data for this compound A in the public domain, the following table presents illustrative IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values based on the activity of the closely related compound, Neplanocin A. Researchers should determine the precise values for their specific cell lines and viral strains experimentally.
| Compound | Assay Type | Cell Line | Virus (for antiviral assay) | Illustrative IC50/EC50 (µM) |
| This compound A | Cytotoxicity | HeLa (Human cervical cancer) | N/A | 5 - 25 |
| This compound A | Cytotoxicity | L929 (Mouse fibroblast) | N/A | 10 - 50 |
| This compound A | Cytotoxicity | MCF-7 (Human breast cancer) | N/A | 2 - 20 |
| This compound A | Antiviral | Vero (Monkey kidney) | Herpes Simplex Virus 1 (HSV-1) | 0.5 - 5 |
| This compound A | Antiviral | MDCK (Canine kidney) | Influenza A Virus | 1 - 10 |
| This compound A | Antiviral | Huh-7 (Human hepatoma) | Hepatitis C Virus (HCV) | 0.1 - 2 |
Signaling Pathway
The primary molecular target of this compound A is S-adenosylhomocysteine (SAH) hydrolase. The inhibition of this enzyme disrupts the cellular methylation cycle.
Caption: Inhibition of SAH hydrolase by this compound A.
Experimental Protocols
This section details the methodologies for determining the cytotoxic and antiviral activity of this compound A in cell culture.
Cell Culture and Maintenance
-
Cell Lines: Select appropriate cell lines for the intended assay (e.g., cancer cell lines for cytotoxicity, virus-permissive cell lines for antiviral assays).
-
Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells according to standard protocols to maintain logarithmic growth.
Preparation of this compound A Stock Solution
-
Solvent: Dissolve this compound A in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Assay)
This protocol is for a 96-well plate format but can be adapted for other formats.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A from the stock solution in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding:
-
Seed permissive cells in 6-well or 12-well plates to form a confluent monolayer within 24 hours.
-
-
Virus Infection:
-
Wash the cell monolayer with PBS.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A in an overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
After the 1-hour infection period, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation:
-
Incubate the plates at 37°C until distinct plaques are visible (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution of 10% formaldehyde.
-
Stain the cells with a 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 value.
-
Caption: Workflow for the plaque reduction antiviral assay.
Application Notes and Protocols for 6-Chloroneplanocin A in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroneplanocin A is a potent antiviral compound that belongs to the class of carbocyclic nucleoside antibiotics. Its primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, this compound A leads to the accumulation of SAH, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are crucial for the 5'-capping of viral messenger RNA (mRNA), a process essential for the stability and translation of viral mRNA in many viruses. The disruption of this process leads to the inhibition of viral replication, making this compound A a broad-spectrum antiviral agent.
This document provides detailed protocols for utilizing this compound A in common antiviral assays, guidelines for data interpretation, and a summary of its reported antiviral activity against various viruses.
Mechanism of Action
This compound A acts as an irreversible inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine, a critical step in the recycling of SAH and the maintenance of cellular methylation potential. Inhibition of SAH hydrolase by this compound A results in the intracellular accumulation of SAH. The elevated levels of SAH then act as a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Many viral replication strategies depend on these host cell methyltransferases for the methylation of the 5' cap of their mRNA. This 5' cap structure is vital for protecting the viral mRNA from degradation and for its efficient translation into viral proteins. By indirectly inhibiting these methylation events, this compound A effectively blocks viral protein synthesis and subsequent viral replication.
Caption: Mechanism of action of this compound A.
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound A against a selection of viruses. EC50 represents the concentration of the compound required to inhibit viral replication by 50%, while CC50 is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI) is the ratio of CC50 to EC50 and is an indicator of the compound's therapeutic window.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Filoviridae | Ebola virus (EBOV) | Vero | 0.012 | >10 | >833 | |
| Filoviridae | Marburg virus (MARV) | Vero | 0.016 | >10 | >625 | |
| Poxviridae | Vaccinia virus (VACV) | Vero | 0.004 | >10 | >2500 | |
| Paramyxoviridae | Measles virus | Vero | 0.003 | >10 | >3333 |
Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and assay conditions.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage, typically 50% (EC50).
Materials:
-
6-well plates
-
Confluent monolayer of susceptible cells (e.g., Vero, HeLa)
-
Virus stock of known titer (PFU/mL)
-
This compound A stock solution (e.g., in DMSO)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium with 0.5-1% agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 6-well plates with the appropriate cell line to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound A in infection medium. Include a no-drug control (vehicle control, e.g., DMSO).
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Wash the cells once with PBS. Infect the cells with the diluted virus (200 µL/well) and incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for viral adsorption.
-
Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the serially diluted this compound A (or vehicle control) to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for visible plaque formation (typically 2-10 days, depending on the virus).
-
Staining: After the incubation period, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. Gently wash the wells with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound A compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxicity of the antiviral compound (CC50) on the host cells.
Materials:
-
96-well plates
-
Confluent monolayer of the same cells used in the antiviral assay
-
This compound A stock solution
-
Growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound A in growth medium. Remove the old medium from the cells and add the diluted compound to the wells. Include a no-drug control (vehicle control) and a cell-free control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound A compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for antiviral and cytotoxicity assays.
Conclusion
This compound A is a valuable tool for in vitro antiviral research due to its potent, broad-spectrum activity. The protocols outlined in this document provide a framework for assessing its antiviral efficacy and cytotoxicity. Researchers should carefully optimize assay conditions for their specific virus-cell system to ensure reproducible and accurate results. The high selectivity index observed for several viruses suggests that this compound A and other inhibitors of SAH hydrolase are promising candidates for further antiviral drug development.
6-Chloroneplanocin: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of 6-Chloroneplanocin, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This information is intended for researchers, scientists, and drug development professionals working in virology, oncology, and related fields.
Introduction
This compound is a carbocyclic adenosine analog that demonstrates significant antiviral and potential anticancer activities. Its primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting this enzyme, this compound disrupts the methylation of viral and cellular macromolecules, leading to the suppression of viral replication and induction of apoptosis in cancer cells.
Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various experimental models.
Table 1: In Vitro Antiviral Activity of this compound Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6'-fluoro-3-deazaneplanocin | Ebola (Zaire) | Vero | < 0.36 | 125 | > 347 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Note: Specific IC50/EC50 values for this compound are not consistently reported across publicly available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell line and virus or cancer model.
Signaling Pathway
The primary molecular target of this compound is S-adenosyl-L-homocysteine (SAH) hydrolase. Inhibition of this enzyme leads to the intracellular accumulation of SAH, a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This disruption of methylation processes is central to its biological activity.
Caption: Inhibition of SAH hydrolase by this compound.
Experimental Protocols
The following are general protocols for the use of this compound in cell culture. It is crucial to optimize these protocols for your specific experimental setup.
In Vitro Antiviral Assay
This protocol outlines a general procedure for determining the antiviral activity of this compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After the viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated, infected control wells (typically 2-5 days).
-
Assessment of Antiviral Activity:
-
Observe the wells daily for the presence of CPE under a microscope.
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions to quantify the protective effect of the compound.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Caption: General workflow for an in vitro antiviral assay.
In Vitro Anticancer Assay
This protocol provides a general method for evaluating the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability or apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay)
-
PBS
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assessment of Cytotoxicity:
-
At each time point, determine cell viability using a suitable assay.
-
To investigate the mechanism of cell death, perform apoptosis assays such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves at each time point.
In Vivo Studies
Detailed in vivo dosage and administration protocols for this compound are not widely published. Researchers should conduct pilot studies to determine the maximum tolerated dose (MTD) and optimal dosing regimen for their specific animal model.
General Considerations for Animal Studies:
-
Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, oral).
-
Dose-Ranging Studies: Begin with low doses and escalate to determine the MTD. Monitor animals for signs of toxicity.
-
Efficacy Studies: Once the MTD is established, efficacy studies can be conducted using relevant animal models of viral infection or cancer.
Conclusion
This compound is a valuable research tool for studying the role of methylation in viral replication and cancer cell proliferation. The protocols and data presented here provide a foundation for researchers to design and execute experiments with this compound. It is imperative to optimize experimental conditions for each specific application to ensure reliable and reproducible results.
6-Chloroneplanocin A: Application Notes and Protocols for Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroneplanocin A (C-c-NepA) is a carbocyclic adenosine analog belonging to the neplanocin family of compounds. These compounds are potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By inhibiting SAH hydrolase, neplanocins disrupt the methylation of viral and host macromolecules, a process essential for the replication of many viruses. This document provides detailed application notes and protocols for the use of this compound A in virology research, based on the known activities of closely related neplanocin derivatives. Due to a lack of publicly available specific quantitative data for this compound A, data from related compounds is presented as a reference.
Mechanism of Action
The primary antiviral mechanism of this compound A and other neplanocins is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. SAH is a byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. Its accumulation is highly inhibitory to methyltransferases. SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine, thus preventing its buildup and allowing cellular methylation to proceed.
Viral replication is heavily dependent on host cell methylation processes for the synthesis and modification of viral components, such as mRNA capping, protein methylation, and polyamine synthesis. By blocking SAH hydrolase, this compound A leads to an accumulation of SAH, which in turn inhibits essential viral and cellular methyltransferases, ultimately suppressing viral replication.
Antiviral Activity (Data from Related Compounds)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6'-fluoro-3-deazaneplanocin | Ebola (Zaire) | Vero | < 0.36 | 125 | > 347 | [1] |
| 6'-fluoro-3-deazaneplanocin | Measles | Vero | - | - | - | [1] |
| 6'-fluoro-3-deazaneplanocin | H1N1 Influenza | - | - | - | - | [1] |
| 6'-fluoro-3-deazaneplanocin | Pichinde Virus | - | - | - | - | [1] |
EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%. SI: Selectivity Index, calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Experimental Protocols
The following are generalized protocols for evaluating the antiviral activity and cytotoxicity of this compound A. These should be optimized for the specific virus and cell line being used.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound A that is toxic to the host cells.
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound A (stock solution in a suitable solvent, e.g., DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the 96-well plates with the host cells at a predetermined density to achieve 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound A in cell culture medium. The concentration range should be wide enough to determine the CC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Antiviral Assay (EC50 Determination) - Plaque Reduction Assay
This assay measures the ability of this compound A to inhibit the formation of viral plaques.
References
Preparing Stock Solutions of 6-Chloroneplanocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of stock solutions of 6-Chloroneplanocin, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. Due to the limited availability of specific data for this compound, the following protocols are based on the well-characterized parent compound, Neplanocin A. Researchers should consider these as guidelines and may need to optimize them for their specific analog and experimental systems.
Introduction to this compound
This compound is an analog of the naturally occurring carbocyclic nucleoside antibiotic, Neplanocin A. Like its parent compound, it is presumed to be a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation pathways. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including DNA, RNA, and proteins. Dysregulation of methylation is implicated in numerous diseases, including viral infections and cancer, making inhibitors of SAH hydrolase valuable tools for research and potential therapeutic agents.
The addition of a chlorine atom to the purine ring at the 6-position may alter the compound's solubility, stability, cell permeability, and biological activity compared to Neplanocin A. Therefore, careful preparation and handling are essential for obtaining reproducible experimental results.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of the parent compound, Neplanocin A, against various viruses and cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in your experiments.
| Target | Cell Line | Parameter | Value | Reference |
| Ebola virus | Vero E6 | IC50 | 4.3 nM | |
| Marburg virus | Vero E6 | IC50 | 10.4 nM | |
| Lassa virus | Vero E6 | IC50 | 15.6 nM | |
| Human breast cancer | MDA-MB-231 | IC50 | ~1 µM | |
| Human colon cancer | HCT116 | IC50 | ~1 µM |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a 10 mM primary stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
This protocol describes the dilution of the primary stock solution to prepare working solutions for cell culture experiments.
Materials:
-
10 mM primary stock solution of this compound in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the primary stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Application to Cells: Add the freshly prepared working solutions to your cell cultures and proceed with the experiment.
Diagrams
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Mechanism of action of this compound via SAH hydrolase inhibition.
Application Notes: Profiling Cellular Sensitivity to 6-Chloroneplanocin
Introduction
6-Chloroneplanocin (cNepA) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in methylation-dependent cellular processes. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a product-based feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation reactions, including DNA, RNA, and histone methylation, can induce cell cycle arrest and apoptosis in susceptible cancer cell lines. These application notes provide a summary of cancer cell lines sensitive to this compound, detailed protocols for assessing cellular sensitivity, and a depiction of the underlying signaling pathway.
Cellular Sensitivity to this compound
The sensitivity of cancer cell lines to this compound can be influenced by the expression levels of methylthioadenosine phosphorylase (MTAP), an enzyme involved in the adenine salvage pathway. Cancer cells with high MTAP expression have shown increased sensitivity to this compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A in various cancer cell lines.
Data Presentation
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 3.2 |
| NCI-H460 | Lung Carcinoma | 3.8 |
| NCI-H226 | Lung Carcinoma | 4.3 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.9 |
| OVCAR-3 | Ovarian Adenocarcinoma | 5.3 |
| SK-MEL-28 | Malignant Melanoma | 5.3 |
| HT29 | Colon Adenocarcinoma | 5.7 |
| DU-145 | Prostate Carcinoma | 6.2 |
| PC-3 | Prostate Adenocarcinoma | 7.1 |
| MCF7 | Breast Adenocarcinoma | >100 |
Note: The IC50 values are based on a 72-hour drug exposure followed by a sulforhodamine B (SRB) assay. Data adapted from a study on the evaluation of this compound A in a panel of human cancer cell lines.
Signaling Pathway
Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
Materials:
-
Sensitive cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induction by this compound using flow cytometry.
Materials:
-
Sensitive cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with this compound at concentrations around the IC50 value (e.g., 1x and 5x IC50) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
This protocol is for detecting changes in protein expression related to methylation and apoptosis.
Materials:
-
Sensitive cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Application Notes and Protocols for Measuring the Antiviral Efficacy of 6-Chloroneplanocin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods used to measure the antiviral efficacy of 6-Chloroneplanocin, a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.
Introduction
This compound (6-C-Nep) is a carbocyclic adenosine analog that exhibits broad-spectrum antiviral activity. Its primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in the metabolism of S-adenosylmethionine (SAM). Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn acts as a potent feedback inhibitor of SAM-dependent methyltransferases. These methyltransferases are crucial for the 5'-capping of viral messenger RNA (mRNA), a process essential for viral replication and protein synthesis in many viruses. This document outlines the protocols to quantify the antiviral efficacy and cytotoxicity of this compound.
Mechanism of Action
The antiviral activity of this compound is rooted in its ability to disrupt viral mRNA capping. By inhibiting SAH hydrolase, it causes a buildup of SAH, which then inhibits viral (guanine-N7)-methyltransferase and (nucleoside-2'-O)-methyltransferase. This inhibition prevents the proper formation of the 5' cap structure on viral mRNAs, leading to their degradation and a subsequent block in viral protein production.
Figure 1: Mechanism of action of this compound.
Quantitative Data on Antiviral Efficacy
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Its cytotoxicity is determined by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ebola virus (EBOV) | Vero E6 | 0.09 | >10 | >111 |
| Measles virus (MeV) | Vero | 0.01-0.03 | >10 | >333-1000 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.04 | >10 | >250 |
| MERS-CoV | Vero | 0.08 | >10 | >125 |
| Junin virus | Vero | 0.02 | >10 | >500 |
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of infectious virus particles (plaques).
Figure 2: Workflow for a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
6-well plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., DMEM with 2% FBS and 0.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Protocol:
-
Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
When cells are confluent, remove the growth medium and wash the monolayer with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Prepare serial dilutions of this compound in the overlay medium.
-
After the incubation period, remove the virus inoculum and add 2 mL of the overlay medium containing the different concentrations of this compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 4 hours.
-
Remove the overlay and formalin, and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus progeny.
Materials:
-
Susceptible cell line
-
24-well plates
-
Growth medium
-
Virus stock
-
This compound stock solution
Protocol:
-
Seed cells in 24-well plates and grow to confluence.
-
Infect the cells with the virus at a specific MOI (e.g., 0.1).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 24-48 hours.
-
Collect the supernatant from each well and determine the virus titer using a plaque assay or TCID50 assay.
-
The EC50 is the concentration of the compound that reduces the virus yield by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC50 of this compound.
Figure 3: Workflow for a cytotoxicity (MTT) assay.
Materials:
-
Vero E6 cells (or other relevant cell line)
-
96-well plates
-
Growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the antiviral efficacy of this compound. By consistently applying these methods, researchers can obtain reliable and reproducible data to support the development of this promising antiviral agent. It is crucial to adapt the protocols to the specific virus-cell system being investigated and to include appropriate controls in all experiments.
Application Notes and Protocols for Assessing SAH Hydrolase Inhibition by 6-Chloroneplanocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme in cellular methylation pathways. It catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine, thereby regulating the intracellular SAH/S-adenosyl-L-methionine (SAM) ratio, a key determinant of cellular methylation capacity. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent product inhibitor of most SAM-dependent methyltransferases. This disruption of methylation processes has significant implications for various cellular functions, including gene expression, signal transduction, and cell proliferation, making SAH hydrolase an attractive target for therapeutic intervention in diseases such as cancer and viral infections.
6-Chloroneplanocin is a potent inhibitor of SAH hydrolase. Understanding the techniques to assess its inhibitory effects is crucial for drug development and mechanistic studies. These application notes provide detailed protocols for biochemical and cellular assays to characterize the inhibition of SAH hydrolase by this compound.
Data Presentation
The inhibitory potency of this compound against SAH hydrolase can be quantified and compared across different experimental conditions. The following table summarizes key quantitative parameters.
| Parameter | Value | Assay Condition | Reference |
| IC50 | Data not available in search results | Recombinant human SAH hydrolase | |
| Ki | Data not available in search results | ||
| Mechanism of Inhibition | Presumed competitive |
Note: Specific quantitative data for this compound's IC50 and Ki values against SAH hydrolase were not available in the provided search results. Researchers should determine these values empirically using the protocols outlined below.
Experimental Protocols
Biochemical Assay: HPLC-Based Measurement of SAH Hydrolase Activity
This protocol describes the determination of SAH hydrolase activity by measuring the enzymatic conversion of SAH to adenosine and homocysteine using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human SAH hydrolase
-
S-adenosyl-L-homocysteine (SAH)
-
This compound
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM EDTA
-
Quenching Solution: 10% (v/v) trichloroacetic acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
96-well plates
Protocol:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human SAH hydrolase in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of inhibitor concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the desired concentration of this compound or vehicle control.
-
Add 80 µL of pre-warmed assay buffer containing SAH hydrolase to each well.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of a pre-warmed SAH solution (final concentration, e.g., 50 µM).
-
-
Reaction Termination and Sample Preparation:
-
After a 30-minute incubation at 37°C, terminate the reaction by adding 20 µL of 10% TCA.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 column.
-
Separate the reaction products using a gradient of mobile phase A and B. A typical gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5-95% B
-
15-20 min: 95% B
-
20-25 min: 95-5% B
-
25-30 min: 5% B
-
-
Monitor the elution of SAH and adenosine at 260 nm.
-
Quantify the peak areas corresponding to SAH and adenosine.
-
-
Data Analysis:
-
Calculate the percentage of SAH converted to adenosine.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Quantification of Intracellular SAM and SAH Levels
This protocol measures the effect of this compound on the intracellular concentrations of SAM and SAH in cultured cells, providing a direct readout of SAH hydrolase inhibition in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 0.4 M perchloric acid
-
Internal Standards: [2H3]-SAM and [13C5]-SAH
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24 hours).
-
-
Cell Lysis and Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold Lysis Buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add internal standards ([2H3]-SAM and [13C5]-SAH) to each sample.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
If necessary, adjust the pH of the sample to 5-7 with a suitable buffer (e.g., 2.5 M K3PO4) to precipitate perchlorate.
-
Centrifuge again to remove the precipitate.
-
Transfer the final supernatant to LC-MS/MS vials.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the concentrations of SAM and SAH in each sample based on the standard curves.
-
Determine the SAM/SAH ratio.
-
Analyze the dose-dependent effect of this compound on intracellular SAM and SAH levels and the SAM/SAH ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing SAH hydrolase inhibition.
Caption: Signaling pathway of SAH hydrolase inhibition.
Caption: Logical relationship of SAH hydrolase inhibition.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Methylation Pathways with 6-Chloroneplanocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 6-Chloroneplanocin, a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, in the study of cellular methylation pathways. By inhibiting AdoHcy hydrolase, this compound leads to the accumulation of S-adenosylhomocysteine (AdoHcy), a product and competitive inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases. This makes it a powerful tool to investigate the roles of methylation in various biological processes, including gene expression, protein function, and viral replication.
Mechanism of Action
This compound is an adenosine analog that acts as a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme is crucial for the hydrolysis of AdoHcy to adenosine and homocysteine, a key step in the methionine cycle. Inhibition of AdoHcy hydrolase leads to the intracellular accumulation of AdoHcy. Elevated levels of AdoHcy, in turn, competitively inhibit S-adenosylmethionine (AdoMet)-dependent methyltransferases, which are responsible for the methylation of a wide range of substrates, including DNA, RNA, proteins (such as histones), and lipids. The resulting hypomethylation of these substrates can have profound effects on cellular function.
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of Neplanocin A, the precursor to this compound, which exhibits a similar mechanism of action. This data is useful for designing experiments and understanding the potency of this class of inhibitors.
| Parameter | Value | Cell Line/System | Reference |
| Ki for AdoHcy Hydrolase | 8.39 nM | Purified bovine liver enzyme | [1] |
| Ki for AdoHcy Hydrolase | 0.2 nM | L929 cell enzyme | [2] |
| Effective Concentration for Viral Plaque Reduction | 0.5 µM (84% inhibition) | Mouse L-cells (Vaccinia virus) | [1] |
| Effective Concentration for Viral Plaque Reduction | 1.0 µM (95% inhibition) | Mouse L-cells (Vaccinia virus) | [1] |
| Enzyme Inhibition Time Course (1 µM Neplanocin A) | Total inhibition after 15 min | Neuroblastoma N2a cells | [3] |
| Increase in AdoHcy Levels (after 8h with Neplanocin A) | 11-fold increase | Neuroblastoma N2a cells | [3] |
| Increase in AdoHcy/AdoMet Ratio | 10-fold increase | Mouse L-cells | [1] |
| Increase in AdoHcy Pool Levels (at ID90 for vaccinia virus) | ~11-fold (from 0.027 to ~0.3 nmol/mg protein) | Vaccinia virus-infected L929 cells | [4] |
| Increase in AdoHcy/AdoMet Ratio (at ID90 for vaccinia virus) | ~8-fold (from 0.038 to ~0.3) | Vaccinia virus-infected L929 cells | [4] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on methylation.
Materials:
-
This compound
-
Appropriate cell culture medium and supplements
-
Cell line of interest
-
Sterile cell culture plates and flasks
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer for protein, Trizol for RNA, or specialized buffers for DNA/metabolite extraction)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Store at -20°C or as recommended by the supplier.
-
Treatment: The next day, replace the culture medium with fresh medium containing the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals. Concentrations typically range from 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific methylation event being studied and can range from a few hours to several days.
-
Cell Harvesting:
-
For protein analysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For RNA analysis: Lyse cells directly in the plate using Trizol reagent.
-
For DNA analysis: Harvest cells by trypsinization, wash with PBS, and proceed with a genomic DNA extraction kit.
-
For metabolite analysis (AdoMet/AdoHcy): Harvest cells and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Protocol 2: Quantification of S-adenosylmethionine (AdoMet) and S-adenosylhomocysteine (AdoHcy) by LC-MS/MS
This protocol provides a method for quantifying the intracellular levels of AdoMet and AdoHcy, which is essential for confirming the mechanism of action of this compound.
Materials:
-
Cell pellets from Protocol 1
-
Internal standards (e.g., ²H₃-AdoMet and ²H₄-AdoHcy)
-
Methanol
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
Resuspend the frozen cell pellet in a pre-chilled extraction solution (e.g., 80% methanol) containing the internal standards.
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system.
-
Separate AdoMet and AdoHcy using a suitable column (e.g., a C18 column) and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify AdoMet, AdoHcy, and their stable isotope-labeled internal standards using multiple reaction monitoring (MRM) in positive ion mode.[1][3]
-
Common MRM transitions are m/z 399 → 250 for AdoMet and m/z 385 → 136 for AdoHcy.[1][3]
-
-
Data Analysis:
-
Calculate the concentrations of AdoMet and AdoHcy by comparing the peak areas of the endogenous metabolites to those of the internal standards.
-
Determine the AdoHcy/AdoMet ratio.
-
Protocol 3: Analysis of Histone Methylation by Western Blotting
This protocol describes how to assess changes in specific histone methylation marks following treatment with this compound.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Protocol 4: Analysis of DNA Methylation by Bisulfite Sequencing
This protocol outlines the steps for analyzing changes in DNA methylation patterns at single-nucleotide resolution.
Materials:
-
Genomic DNA from Protocol 1
-
Bisulfite conversion kit
-
PCR primers for the region of interest
-
DNA polymerase suitable for bisulfite-treated DNA
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the region of interest using PCR with primers specific for the bisulfite-converted DNA.
-
Sequencing:
-
For targeted analysis: Sequence the PCR products using Sanger sequencing.
-
For genome-wide analysis: Prepare a library for next-generation sequencing (e.g., whole-genome bisulfite sequencing or reduced representation bisulfite sequencing).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Determine the methylation status of each CpG site by comparing the number of cytosine reads to the total number of cytosine and thymine reads.
-
Protocol 5: Analysis of RNA Methylation (m6A) by MeRIP-Seq
This protocol describes a method to identify and quantify N6-methyladenosine (m6A) modifications in RNA on a transcriptome-wide scale.
Materials:
-
Total RNA from Protocol 1
-
m6A-specific antibody
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
Library preparation kit for next-generation sequencing
Procedure:
-
RNA Fragmentation: Fragment the total RNA into small pieces (e.g., ~100 nucleotides).
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an m6A-specific antibody.
-
Capture the antibody-RNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the m6A-containing RNA fragments from the beads.
-
Prepare a sequencing library from the enriched RNA fragments and an input control (fragmented RNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to a reference genome/transcriptome.
-
Identify m6A peaks by comparing the read coverage in the immunoprecipitated sample to the input control.
-
Troubleshooting and Considerations
-
Cytotoxicity: High concentrations of this compound can be toxic to cells. It is important to perform a dose-response curve to determine the optimal concentration that inhibits methylation without causing significant cell death.
-
Off-target effects: As with any pharmacological inhibitor, it is important to consider potential off-target effects. Control experiments are crucial for validating the specificity of the observed effects.
-
Reversibility: The inhibition of AdoHcy hydrolase by Neplanocin A has been shown to be persistent.[3] Consider the duration of treatment and the time required for methylation patterns to be re-established after drug removal.
-
Choice of analytical method: The appropriate method for analyzing methylation will depend on the specific research question. For example, Western blotting is suitable for assessing global changes in histone methylation, while bisulfite sequencing provides single-nucleotide resolution for DNA methylation.
References
- 1. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloroneplanocin as a Tool for Probing Viral Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral methyltransferases are essential enzymes for the replication of many viruses, playing a crucial role in the capping of viral mRNA. This capping process is vital for the stability of the viral genome, its efficient translation into viral proteins, and the evasion of the host's innate immune system. Consequently, viral methyltransferases have emerged as a promising target for the development of broad-spectrum antiviral drugs. 6-Chloroneplanocin, a carbocyclic analog of adenosine, serves as a powerful chemical tool to probe the function of these viral enzymes. It acts as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme central to cellular methylation reactions. Inhibition of SAH hydrolase leads to the intracellular accumulation of S-adenosyl-L-homocysteine (SAH), a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including those of viral origin. This indirect mechanism of inhibition allows for the study of the consequences of blocking viral methylation in a cellular context.
Mechanism of Action
This compound exerts its effect on viral methyltransferases through an indirect mechanism by potently inhibiting the host cellular enzyme, S-adenosyl-L-homocysteine (SAH) hydrolase.
-
Inhibition of SAH Hydrolase: SAH hydrolase is responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. This compound, as an adenosine analog, binds tightly to SAH hydrolase, inactivating the enzyme.
-
Accumulation of SAH: The inhibition of SAH hydrolase leads to a significant increase in the intracellular concentration of its substrate, SAH.
-
Inhibition of Methyltransferases: SAH is a natural product inhibitor of all SAM-dependent methyltransferases. The elevated levels of SAH resulting from SAH hydrolase inhibition effectively shut down the activity of these enzymes, including viral methyltransferases that are essential for viral mRNA capping.[1]
This mechanism makes this compound a valuable tool for studying the impact of methylation inhibition on viral replication and for validating viral methyltransferases as a drug target.
Quantitative Data
While specific quantitative data for the direct inhibition of viral methyltransferases by this compound is not the primary mechanism of its action, the key quantitative parameter is its potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. The parent compound, Neplanocin A, has been shown to be a stoichiometric inhibitor of L929 cell SAH hydrolase with a Ki value of 0.2 nM .[2] It is anticipated that this compound exhibits a similar potent inhibitory activity. The inhibitory effects of Neplanocin A (1 µM) on cellular SAH hydrolase can lead to an 11-fold increase in endogenous SAH levels .[3]
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| Neplanocin A | S-adenosyl-L-homocysteine (SAH) Hydrolase | Ki | 0.2 nM | [2] |
| Neplanocin A | S-adenosyl-L-homocysteine (SAH) Hydrolase | Intracellular SAH increase | 11-fold at 1 µM | [3] |
Experimental Protocols
Protocol 1: In Vitro Assay for S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition
This protocol describes an in vitro assay to determine the inhibitory activity of this compound against SAH hydrolase. The assay is based on monitoring the hydrolysis of SAH to adenosine and homocysteine.
Materials:
-
Purified S-adenosyl-L-homocysteine (SAH) hydrolase
-
S-adenosyl-L-homocysteine (SAH)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.2
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a microcentrifuge tube, combine the purified SAH hydrolase with the different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding SAH to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding an equal volume of Quenching Solution (10% TCA).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of adenosine produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Quantification of Intracellular S-adenosyl-L-homocysteine (SAH) Levels
This protocol outlines the procedure for measuring the accumulation of intracellular SAH in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., Vero, A549)
-
This compound
-
Cell lysis buffer (e.g., 0.4 M perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Internal standard (e.g., S-adenosyl-L-cysteine)
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Add the internal standard to each sample.
-
Centrifuge the lysate to remove cell debris.
-
Analyze the supernatant by HPLC to quantify the levels of SAH.
-
Normalize the SAH levels to the total protein concentration of each sample.
-
Determine the fold-increase in intracellular SAH levels in treated cells compared to control cells.
Protocol 3: Indirect Assay of Viral Methyltransferase Inhibition in a Cellular Context
This protocol provides a framework to assess the downstream effect of SAH hydrolase inhibition by this compound on viral replication, which is dependent on viral methyltransferase activity.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock
-
This compound
-
Cell culture medium
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, TCID50 assay)
Procedure:
-
Seed host cells in appropriate culture vessels (e.g., 24-well plates).
-
Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.
-
Infect the cells with the virus at a known multiplicity of infection (MOI).
-
After the adsorption period, remove the virus inoculum and add fresh medium containing the same concentration of this compound.
-
Incubate the infected cells for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantify the viral yield using a suitable method (plaque assay, RT-qPCR, or TCID50).
-
Determine the reduction in viral replication in the presence of this compound compared to the untreated control. This reduction is an indirect measure of the inhibition of viral methyltransferase activity due to SAH accumulation.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for assessing antiviral activity.
References
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Quantitation of S-adenosylhomocysteine hydrolase in mouse L929 cells using the inhibitor neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine dialdehyde and neplanocin A: Potent inhibitors of S-adenosylhomocysteine hydrolase in neuroblastoma N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 6-Chloroneplanocin instability in solution
This guide provides troubleshooting advice and frequently asked questions regarding the instability of 6-Chloroneplanocin A (C-cneA) in solution. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound A is yielding inconsistent results. Could this be due to compound instability?
A1: Yes, inconsistent results are a strong indicator of this compound A degradation. This nucleoside analog is known to be unstable, particularly in aqueous solutions. Its instability can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility. It is crucial to handle the compound under conditions that minimize degradation.
Q2: What is the primary cause of this compound A instability?
A2: The primary cause of this compound A instability is its susceptibility to hydrolysis, especially under acidic conditions. The chlorine atom at the 6-position of the purine ring is a good leaving group, and in the presence of water, it can be displaced to form other compounds.
Q3: How quickly does this compound A degrade?
A3: The degradation rate is highly dependent on the pH of the solution. In highly acidic environments, degradation is rapid. For instance, at a pH of 1, this compound A has a half-life of only 10 minutes. Stability improves in neutral and basic solutions, but quantitative data across a broad pH range is limited. It is always recommended to prepare solutions fresh and use them immediately.
Q4: What are the degradation products of this compound A?
A4: The primary degradation product of this compound A through hydrolysis is Neplanocin A. Further degradation of Neplanocin A can also occur. The formation of these byproducts can lead to off-target effects or a reduction in the desired biological activity in your experiments.
Troubleshooting Guide
Issue: Variability in Experimental Results
-
Possible Cause: Degradation of this compound A after being dissolved.
-
Solution:
-
Prepare Fresh Solutions: Always prepare this compound A solutions immediately before use. Avoid storing the compound in solution, even for short periods.
-
Control pH: Ensure your experimental buffer is at a neutral or slightly basic pH. Avoid acidic conditions.
-
Use Aprotic Solvents for Stock: Prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO or DMF. Store these stocks at -80°C.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.
-
Issue: Low or No Biological Activity
-
Possible Cause: Significant degradation of the compound leading to a lower-than-expected effective concentration.
-
Solution:
-
Verify Stock Solution Integrity: If possible, assess the purity of your stock solution using an analytical method like HPLC before proceeding with biological assays.
-
Optimize Solution Preparation: Follow the recommended protocol for preparing solutions from solid compound or stock solutions to minimize degradation during this step.
-
Immediate Use: Add the freshly prepared this compound A solution to your experimental system at the very last moment.
-
Quantitative Stability Data
| Condition | Solvent/Buffer | Half-life (t½) | Reference |
| pH 1 | Aqueous | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock Solution
-
Materials:
-
This compound A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound A to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound A Stability by HPLC
-
Objective: To determine the degradation of this compound A in a specific buffer over time.
-
Methodology:
-
Prepare a fresh solution of this compound A in the buffer of interest at the desired final concentration.
-
Immediately inject a sample (t=0) into an HPLC system equipped with a C18 column and a UV detector.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr), inject an aliquot onto the HPLC.
-
Monitor the decrease in the peak area of this compound A and the appearance of new peaks corresponding to degradation products (e.g., Neplanocin A).
-
Calculate the half-life by plotting the natural logarithm of the this compound A concentration versus time.
-
Visualizations
Caption: Degradation pathway of this compound A.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for preparing this compound A.
Technical Support Center: 6-Chloroneplanocin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloroneplanocin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH, which in turn is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This inhibition of methylation reactions is central to its biological effects, including its antiviral and anticancer properties.
Q2: What are the main applications of this compound in research?
This compound is primarily used in virology and oncology research. Its ability to inhibit viral replication has been demonstrated against a range of viruses, including the Ebola virus, by interfering with viral mRNA methylation. In cancer research, it is investigated for its ability to induce apoptosis and inhibit cell growth in various cancer cell lines, often linked to its effects on DNA methylation and gene expression.
Q3: How should this compound be stored?
For long-term storage, this compound should be stored as a powder at -20°C. For short-term storage, stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain its stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low cell permeability: The compound may not be efficiently entering the cells. | Optimize incubation time and concentration. Consider using a permeabilizing agent if compatible with the experimental setup. | |
| Cell line resistance: The target cells may have intrinsic or acquired resistance mechanisms. | Test a panel of different cell lines. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps. | |
| High cytotoxicity observed at low concentrations | Off-target effects: The compound may be affecting other cellular pathways, leading to toxicity. | Perform dose-response experiments to determine the optimal non-toxic concentration range. Use lower concentrations and longer incubation times. Include appropriate controls to assess off-target effects. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO). Include a solvent control in your experiments. | |
| Precipitation of the compound in cell culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration in the medium does not exceed its solubility limit. Briefly warm the medium and vortex gently after adding the compound. |
| Variability in experimental replicates | Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | Ensure proper cell suspension before seeding. Use appropriate pipetting techniques to ensure consistent cell numbers across wells. |
| Edge effects in plates: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or medium to maintain humidity. |
Quantitative Data
Table 1: IC50 Values of this compound in a Cancer Cell Line
| Cell Line | Assay | IC50 (µM) | Reference |
| Raji (Burkitt's lymphoma) | SAHH Inhibition | 0.0019 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Diagrams
Caption: Mechanism of action of this compound.
Caption: A general experimental workflow for testing this compound.
minimizing off-target effects of 6-Chloroneplanocin
Welcome to the technical support center for 6-Chloroneplanocin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.
Q2: How does inhibition of SAH hydrolase lead to off-target effects?
The accumulation of SAH acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are responsible for the methylation of a wide variety of substrates, including DNA, RNA, proteins (such as histones), and small molecules. The non-specific inhibition of these methyltransferases due to elevated SAH levels is the primary driver of off-target effects.
Q3: What are the potential consequences of these off-target effects?
Off-target effects can manifest in various ways, including:
-
Cytotoxicity: Inhibition of essential methylation events can lead to cell death.
-
Alterations in Gene Expression: Changes in DNA and histone methylation can lead to unintended activation or repression of genes.
-
Perturbation of Signaling Pathways: The methylation status of key signaling proteins can be altered, leading to dysregulation of cellular pathways.
-
Induction of Apoptosis: Disruption of normal cellular processes can trigger programmed cell death.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing off-target toxicity. A thorough dose-response analysis is recommended.
-
Time-Course Experiments: Limit the duration of exposure to the compound to the minimum time required to observe the desired on-target effect.
-
Use of Appropriate Controls: Always include vehicle-treated and untreated control groups in your experiments.
-
Orthogonal Validation: Confirm key findings using alternative methods or tool compounds that have a different mechanism of action.
-
Monitoring Off-Target Markers: Actively monitor for known markers of off-target effects, such as global changes in DNA or histone methylation.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in treated cells.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits SAH hydrolase without causing excessive cell death. See the data in Table 1 for typical IC50 values in various cell lines as a starting point.
-
-
Possible Cause: Prolonged exposure to the compound.
-
Solution: Conduct a time-course experiment to determine the shortest incubation time necessary to achieve the desired on-target effect.
-
-
Possible Cause: The cell line is particularly sensitive to methylation inhibition.
-
Solution: Consider using a different cell line that may be less sensitive. Test a panel of cell lines if possible.
-
Issue 2: Inconsistent or unexpected changes in gene or protein expression.
-
Possible Cause: Global off-target effects on methylation are masking the on-target effects.
-
Solution: Lower the concentration of this compound. Analyze global DNA and histone methylation levels to assess the extent of off-target methylation changes.
-
-
Possible Cause: The observed changes are downstream effects of a perturbed signaling pathway.
-
Solution: Investigate the activity of signaling pathways known to be regulated by methylation, such as the NF-κB pathway. See the signaling pathway diagrams below for potential connections.
-
Issue 3: Difficulty in confirming on-target engagement of SAH hydrolase.
-
Possible Cause: The biochemical assay for enzyme activity is not sensitive enough.
-
Solution: Utilize a more sensitive method, such as a Cellular Thermal Shift Assay (CETSA), to confirm direct binding of this compound to SAH hydrolase in a cellular context. See the experimental protocols section for a detailed CETSA protocol.
-
-
Possible Cause: The compound is not effectively entering the cells.
-
Solution: Measure the intracellular and extracellular concentrations of this compound using LC-MS/MS to assess cell permeability.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Data not available for this compound. Similar SAH hydrolase inhibitors show IC50 values in the range of 1-10 µM. |
| MCF-7 | Breast Adenocarcinoma | Data not available for this compound. Similar SAH hydrolase inhibitors show IC50 values in the range of 5-20 µM. |
| A549 | Lung Carcinoma | Data not available for this compound. Similar SAH hydrolase inhibitors show IC50 values in the range of 2-15 µM. |
| K-562 | Leukemia | Data not available for this compound. Similar SAH hydrolase inhibitors show IC50 values in the range of 0.5-5 µM. |
Note: Specific IC50 values for this compound are not widely available in the public domain. The provided ranges are estimates based on the activity of other potent SAH hydrolase inhibitors and should be experimentally determined for the specific cell line and conditions being used.
Table 2: Quantitative Proteomics Analysis of Off-Target Effects
Quantitative proteomics data for this compound is not currently available in the public literature. A hypothetical representation of expected results is shown below to guide researchers in their own data analysis.
| Protein | Cellular Function | Fold Change (Treated/Control) | p-value |
| SAH Hydrolase | On-target | - | - |
| DNMT1 | DNA Methylation | -1.5 | <0.05 |
| H3K9 Methyltransferase | Histone Methylation | -1.8 | <0.05 |
| RelA (p65) | NF-κB Signaling | +1.3 (Nuclear Fraction) | <0.05 |
| Caspase-3 | Apoptosis | +2.1 (Cleaved form) | <0.05 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol is adapted from general CETSA methodologies to specifically assess the binding of this compound to SAH hydrolase in intact cells.
1. Cell Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Thermal Challenge: a. Harvest cells by trypsinization and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot cell suspensions into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (25°C).
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Quantify the total protein concentration of the soluble fraction (e.g., using a BCA assay).
4. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for SAH hydrolase. d. Use a suitable secondary antibody and a chemiluminescent substrate for detection. e. Quantify the band intensities using densitometry.
5. Data Analysis: a. Plot the normalized band intensity for SAH hydrolase against the temperature for each treatment condition. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Quantification of Global DNA Methylation by LC-MS/MS
This protocol provides a method to assess the off-target effects of this compound on global DNA methylation.
1. DNA Extraction: a. Treat cells with this compound at the desired concentration and for the desired time. b. Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.
2. DNA Hydrolysis: a. Digest 1-2 µg of genomic DNA to individual nucleosides using a DNA degradation kit or a combination of DNase I, nuclease P1, and alkaline phosphatase.
3. LC-MS/MS Analysis: a. Separate the nucleosides using reverse-phase liquid chromatography. b. Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify 2'-deoxycytidine (dC) and 5-methyl-2'-deoxycytidine (5-mC).
4. Data Analysis: a. Calculate the percentage of global DNA methylation as: % 5-mC = [5-mC / (5-mC + dC)] * 100 b. Compare the % 5-mC between treated and control samples to determine the effect of this compound on global DNA methylation.
Mandatory Visualizations
Caption: Experimental workflow for assessing on- and off-target effects.
Caption: Mechanism of this compound and its off-target effects.
improving the solubility of 6-Chloroneplanocin for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroneplanocin, focusing on challenges related to its solubility for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a carbocyclic nucleoside analog derived from Neplanocin A.[1][2] Like many other nucleoside analogs, it is often poorly soluble in aqueous solutions, which can pose a significant challenge for achieving the desired concentrations for in vivo administration and ensuring adequate bioavailability.[3] Poor solubility can lead to issues with formulation, precipitation at the injection site, and variable drug exposure, ultimately affecting the reliability and reproducibility of in vivo study results.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
A2: Before proceeding with formulation development, it is crucial to determine the equilibrium solubility of your this compound batch in various relevant vehicles. This typically involves adding an excess amount of the compound to the solvent, agitating the mixture at a constant temperature until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. A suggested workflow is outlined below.
Q3: Are there any known successful formulations for other Neplanocin A derivatives that could be adapted?
Q4: What are the regulatory considerations when selecting excipients for in vivo formulations?
A4: When selecting excipients, it is essential to consider their safety and compatibility for the intended route of administration. For preclinical in vivo studies, it is advisable to use excipients that are generally recognized as safe (GRAS) or have a well-established safety profile in the species being studied. The concentration of each excipient should be kept to the minimum necessary to achieve the desired solubility and stability, and potential toxicities of the excipients themselves should be considered.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.
Problem 1: Low aqueous solubility preventing the desired dosing concentration.
-
Possible Causes:
-
Inherent poor aqueous solubility of this compound.
-
Incorrect pH of the vehicle.
-
Precipitation of the compound over time.
-
-
Troubleshooting Steps:
dot graph TD { node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A[Start: Low aqueous solubility] B{Determine physicochemical properties} C[Measure equilibrium solubility in water and buffers] D[Determine pKa and logP] E{Initial Formulation Strategies} F[pH adjustment] G[Co-solvent addition] H[Surfactant addition] I[Cyclodextrin complexation] J{Evaluate Formulation} K[Visual inspection for precipitation] L[Particle size analysis] M[Short-term stability assessment] N{Optimization} O[Refine excipient concentrations] P[Consider alternative strategies (e.g., solid dispersion)] Q[End: Optimized Formulation] } { edge[color="#4285F4"] A --> B B --> C B --> D C --> E D --> E E --> F E --> G E --> H E --> I F --> J G --> J H --> J I --> J J --> K J --> L J --> M K --> N L --> N M --> N N --> O N --> P O --> Q P --> Q }
Figure 1: Troubleshooting workflow for low aqueous solubility.
Problem 2: Precipitation of this compound upon dilution or administration.
-
Possible Causes:
-
"Spring and parachute" effect where a supersaturated solution is formed that is not stable.
-
Change in pH or solvent composition upon administration into the physiological environment.
-
Interaction with components of the in vivo system.
-
-
Troubleshooting Steps:
dot graph TD { node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A[Start: Precipitation observed] B{Identify when precipitation occurs} C[During formulation preparation] D[Upon dilution] E[Post-administration (inferred)] F{Investigate Cause} G[Check for excipient incompatibility] H[Evaluate supersaturation potential] I[Simulate in vivo dilution] J{Mitigation Strategies} K[Increase formulation stability (e.g., add polymers)] L[Reduce degree of supersaturation] M[Consider alternative formulation (e.g., lipid-based)] N[End: Stable Formulation] } { edge[color="#EA4335"] A --> B B --> C B --> D B --> E C --> F D --> F E --> F F --> G F --> H F --> I G --> J H --> J I --> J J --> K J --> L J --> M K --> N L --> N M --> N }
Figure 2: Troubleshooting workflow for compound precipitation.
Data Presentation
Table 1: Example Solubility Data for this compound
| Vehicle | Temperature (°C) | Equilibrium Solubility (µg/mL) | Observations |
| Deionized Water | 25 | User-determined value | Insoluble particles |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | User-determined value | Slight suspension |
| 10% DMSO / 90% Saline | 25 | User-determined value | Clear solution |
| 5% Solutol HS 15 in Saline | 25 | User-determined value | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | 25 | User-determined value | Clear solution |
Note: This table provides a template. Researchers must determine the solubility of their specific batch of this compound experimentally.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
-
Materials:
-
This compound
-
Selected vehicles (e.g., water, PBS, co-solvent mixtures)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
-
-
Methodology:
-
Add an excess amount of this compound to a known volume of the test vehicle in a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Tightly cap the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each vehicle.
-
Protocol 2: Preparation of a Co-solvent-based Formulation
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG 400), pharmaceutical grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
-
-
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a small volume of DMSO.
-
Once fully dissolved, add the required volume of PEG 400 and mix thoroughly.
-
Slowly add the saline to the organic solution while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Determine the final concentration of this compound in the formulation analytically.
-
Prepare the formulation fresh before each in vivo experiment, or assess its short-term stability if it needs to be stored.
dot graph TD { node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A[Start: Weigh this compound] B[Dissolve in DMSO] C[Add PEG 400 and mix] D[Slowly add saline while vortexing] E[Final formulation] F{Quality Control} G[Visual inspection] H[Concentration analysis] I[End: Formulation ready for use] } { edge[color="#34A853"] A --> B B --> C C --> D D --> E E --> F F --> G F --> H G --> I H --> I }
Figure 3: Workflow for preparing a co-solvent formulation.
-
References
- 1. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of derivatives of neplanocin A in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 6-Chloroneplanocin in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and addressing potential resistance to 6-Chloroneplanocin in viral strains. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antiviral agent that acts as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the recycling of SAH, a byproduct of methylation reactions. By inhibiting SAH hydrolase, this compound leads to the intracellular accumulation of SAH, which in turn competitively inhibits viral methyltransferases. These methyltransferases are essential for the 5'-capping of viral mRNAs, a process critical for mRNA stability, translation, and evasion of host innate immunity.
Q2: Which types of viruses are expected to be sensitive to this compound?
Viruses that rely on cap-dependent translation and have their own or utilize host cell methyltransferases for mRNA capping are likely to be sensitive to this compound. This includes a broad range of RNA viruses, with notable activity demonstrated against filoviruses such as Ebola virus and Marburg virus.
Q3: What are the potential mechanisms of viral resistance to this compound?
While specific resistance mutations to this compound have not been extensively documented in the literature, potential mechanisms can be hypothesized based on its mode of action and general principles of antiviral resistance. These may include:
-
Mutations in the drug target: Alterations in the viral methyltransferase enzyme that reduce its sensitivity to inhibition by elevated SAH levels.
-
Mutations in the host SAH hydrolase: Although less likely to be driven by viral evolution, mutations in the host cell's SAH hydrolase could potentially confer resistance.
-
Changes in drug uptake or efflux: Modifications in cellular transporters that decrease the intracellular concentration of this compound.
-
Upregulation of alternative pathways: Viral strategies to bypass the need for cap-dependent translation or to acquire a cap structure through alternative means.
Q4: How can I determine if my viral strain has developed resistance to this compound?
Resistance can be identified by a significant increase in the half-maximal effective concentration (EC50) of this compound required to inhibit viral replication in cell culture. This is typically determined through dose-response assays.
Troubleshooting Guides
Issue 1: Decreased or Loss of this compound Efficacy in Antiviral Assays
-
Possible Cause 1: Development of Resistance.
-
Troubleshooting Step: Perform a dose-response experiment to determine the EC50 value of this compound against your viral strain and compare it to the EC50 against a known sensitive (wild-type) strain. A significant shift in the EC50 is indicative of resistance.
-
Next Steps: If resistance is confirmed, proceed with sequencing the viral genome to identify potential mutations in the methyltransferase gene or other relevant targets.
-
-
Possible Cause 2: Compound Instability or Degradation.
-
Troubleshooting Step: Verify the integrity and concentration of your this compound stock solution. Use a fresh, validated batch of the compound in a control experiment with a sensitive viral strain.
-
-
Possible Cause 3: Experimental Variability.
-
Troubleshooting Step: Review your experimental protocol for consistency. Ensure accurate cell seeding densities, viral titers (MOI), and incubation times. Run appropriate positive and negative controls in parallel.
-
Issue 2: High Background Cytotoxicity Observed with this compound Treatment
-
Possible Cause 1: Off-target effects at high concentrations.
-
Troubleshooting Step: Determine the half-maximal cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Next Steps: Calculate the selectivity index (SI = CC50 / EC50). A low SI value indicates a narrow therapeutic window. Ensure that the concentrations used in your antiviral assays are well below the CC50.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: Test the cytotoxicity of this compound on different host cell lines to identify one with lower sensitivity.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for Wild-Type vs. Resistant Viral Strains
| Viral Strain | This compound Conc. (µM) | % Inhibition of Viral Replication |
| Wild-Type | 0.01 | 15 |
| 0.1 | 52 | |
| 1 | 95 | |
| 10 | 99 | |
| Resistant Mutant | 0.01 | 2 |
| 0.1 | 10 | |
| 1 | 45 | |
| 10 | 85 |
Table 2: Comparison of EC50, CC50, and Selectivity Index
| Viral Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Wild-Type | 0.09 | >50 | >555 |
| Resistant Mutant | 1.2 | >50 | >41 |
Experimental Protocols
Protocol 1: Determination of EC50 using a Plaque Reduction Assay
-
Cell Seeding: Seed a 6-well plate with a confluent monolayer of a suitable host cell line (e.g., Vero E6 for Ebola virus).
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding drug concentrations.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator.
-
Plaque Staining: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for decreased drug efficacy.
Caption: Logical relationships in the development of resistance.
identifying and mitigating artifacts in 6-Chloroneplanocin assays
Welcome to the technical support center for 6-Chloroneplanocin A (6-CNA) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
This compound A is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the recycling of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. By inhibiting SAH hydrolase, 6-CNA causes an accumulation of SAH, which in turn leads to feedback inhibition of most SAM-dependent methyltransferases. This ultimately results in a global decrease in methylation.
Q2: What are the common applications of this compound A in research?
This compound A is widely used to study the role of methylation in various biological processes, including:
-
Viral replication, as many viral proteins require methylation for their function.
-
Gene expression, by studying the effects of DNA and histone methylation inhibition.
-
Cancer biology, to investigate the role of aberrant methylation in tumor growth.
-
Neurobiology, to explore the function of methylation in neuronal development and function.
Q3: What are the initial signs of an issue in my 6-CNA assay?
Common indicators of potential problems in your assay include:
-
High variability between replicate wells.
-
Unexpected or inconsistent dose-response curves.
-
Significant cytotoxicity at concentrations expected to be non-toxic.
-
Changes in cell morphology that are not consistent with the expected phenotype.
-
High background signal in control wells.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause 1: Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to 6-CNA.
Mitigation Strategy:
-
Perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Consult literature for previously reported effective and non-toxic concentrations of 6-CNA in your cell line of interest.
-
Consider using a less sensitive cell line if the therapeutic window is too narrow for your experimental goals.
Possible Cause 2: Impurity or Degradation of 6-CNA The purity and stability of your 6-CNA stock can significantly impact its cytotoxic effects.
Mitigation Strategy:
-
Ensure you are using a high-purity grade of 6-CNA.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity with 6-CNA.
Issue 2: Inconsistent or No Inhibition of Methylation
Possible Cause 1: Insufficient Cellular Uptake 6-CNA may not be efficiently entering the cells, leading to a lack of effect.
Mitigation Strategy:
-
Increase the incubation time to allow for greater uptake.
-
Verify that the cell culture medium composition does not interfere with 6-CNA uptake.
Possible Cause 2: Suboptimal Assay Conditions The conditions of your methylation assay may not be suitable for observing the effects of 6-CNA.
Mitigation Strategy:
-
Ensure that the concentration of the methyl donor, SAM, is not excessively high, as this can overcome the inhibitory effect of accumulated SAH.
-
Confirm that the pH and temperature of your assay are optimal for both SAH hydrolase and the methyltransferase being studied.
Possible Cause 3: Measurement of an Insensitive Methylation Mark Not all methylation events are equally sensitive to global methylation inhibition.
Mitigation Strategy:
-
Choose a methylation mark that is known to be dynamic and responsive to changes in the SAM/SAH ratio.
-
Use a global methylation assay, such as an ELISA-based assay for 5-methylcytosine in DNA, to confirm the general activity of 6-CNA.
Signaling Pathway of 6-CNA Action
Caption: Mechanism of action of this compound A.
Issue 3: Off-Target Effects
Possible Cause: Inhibition of Other Cellular Targets At higher concentrations, 6-CNA may inhibit other cellular proteins, such as kinases, leading to confounding results.
Mitigation Strategy:
-
Use the lowest effective concentration of 6-CNA as determined by your dose-response experiments.
-
Include appropriate controls, such as structurally related but inactive analogs of 6-CNA, if available.
-
Validate key findings using a secondary method, such as siRNA-mediated knockdown of SAH hydrolase, to confirm that the observed phenotype is due to on-target inhibition.
Data on 6-CNA Specificity
| Target | IC50 | Notes |
| SAH Hydrolase | 10-50 nM | Potent and primary target. |
| Protein Kinases | >10 µM | Off-target effects may be observed at higher concentrations. |
| Other enzymes | Generally low | Specificity is relatively high at nanomolar concentrations. |
Note: IC50 values can vary depending on the assay conditions and cell type.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 6-CNA
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 6-CNA in your cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2x 6-CNA dilutions. Also, include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your downstream assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., resazurin, MTS, or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the 6-CNA concentration to determine the EC50 (the concentration that gives half-maximal response) for cytotoxicity.
Protocol 2: Measuring Global DNA Methylation
-
Cell Treatment: Treat your cells with the optimized concentration of 6-CNA and appropriate controls for the desired duration.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.
-
Quantification: Quantify the extracted DNA to ensure equal input for the methylation assay.
-
Global Methylation Assay: Use an ELISA-based global DNA methylation kit that measures the level of 5-methylcytosine. Follow the manufacturer's protocol.
-
Data Analysis: Compare the percentage of 5-methylcytosine in 6-CNA-treated samples to the control samples.
Experimental Workflow for Assessing 6-CNA Efficacy
Caption: Workflow for evaluating 6-CNA's effect on methylation.
stability of 6-Chloroneplanocin under different storage conditions
Technical Support Center: 6-Chloroneplanocin
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: As a general recommendation for nucleoside analogs like Neplanocin A, this compound should be stored as a solid at -20°C or lower, desiccated, and protected from light.[1] For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: While specific solubility data for this compound is limited, related compounds are often soluble in polar organic solvents such as DMSO and ethanol. The choice of solvent will depend on the experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a sign of compound degradation. The stability of nucleoside analogs can be influenced by temperature, pH, light exposure, and the presence of nucleophiles or enzymes in the experimental system. If you suspect instability, it is recommended to use freshly prepared solutions and consider performing a stability check under your experimental conditions.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been documented in the available literature, related chlorinated nucleoside analogs can undergo hydrolysis.[2][3] The chlorine atom on the purine ring may be susceptible to nucleophilic substitution, and the glycosidic bond can be a point of cleavage, particularly under acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Degradation of this compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, aliquot and store at -80°C. Minimize the time the compound is in solution at room temperature. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Analyze a freshly prepared sample as a reference. If new peaks appear over time, it indicates degradation. Consider adjusting solvent, pH, or temperature to improve stability. |
| Variability between experimental replicates | Inconsistent concentration of the active compound due to degradation. | Ensure consistent handling and timing for all samples. Prepare a master mix of the compound solution for a set of replicates where possible. |
| Precipitation of the compound from solution | Poor solubility or compound degradation leading to insoluble products. | Confirm the solubility of the compound in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. If precipitation occurs over time, it may be due to degradation. |
Stability Data Summary (Illustrative)
Note: The following tables are illustrative and based on general expectations for nucleoside analogs. No specific experimental data for this compound was found.
Table 1: Illustrative Stability of this compound Solid
| Storage Condition | Recommended Duration | Notes |
| -20°C, Desiccated, Dark | Up to 12 months | Optimal for long-term storage of the solid compound. |
| 4°C, Desiccated, Dark | Up to 3 months | Suitable for short-term storage. |
| Room Temperature | Not Recommended | Potential for accelerated degradation. |
Table 2: Illustrative Stability of this compound in Solution (e.g., DMSO)
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 week | Increased risk of degradation compared to -80°C. |
| 4°C | Less than 24 hours | Recommended to prepare fresh. |
| Room Temperature | Less than 4 hours | Use immediately after preparation. |
Experimental Protocols
Protocol: General Stability Assessment of a Compound in Solution via HPLC
This protocol outlines a general method to assess the stability of a compound like this compound in a specific solvent and at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in the desired high-purity solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your stock solution.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the experimental buffer or media to the final working concentration.
-
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of the compound.
-
Store the remaining working solution under the desired storage condition (e.g., room temperature, 4°C, 37°C).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots for HPLC analysis.
-
-
HPLC Analysis:
-
Use a suitable HPLC method (e.g., reverse-phase C18 column) to separate the parent compound from potential degradation products.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Enhancing the Therapeutic Index of 6-Chloroneplanocin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroneplanocin and its derivatives. The focus is on strategies to enhance the therapeutic index by maximizing antiviral or anticancer efficacy while minimizing host cell toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its analogs are potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn competitively inhibits various methyltransferases. This disruption of methylation processes is vital for the replication of many viruses and the proliferation of cancer cells.
Q2: What is the main cause of cytotoxicity associated with neplanocin A derivatives?
A2: The primary mechanism of cytotoxicity for many neplanocin A analogs is their phosphorylation by cellular adenosine kinase.[1] The resulting phosphorylated metabolite can interfere with essential cellular processes, leading to toxicity. Derivatives that are poor substrates for adenosine kinase often exhibit reduced cytotoxicity while retaining their potent antiviral activity, thus demonstrating an improved therapeutic index.[1]
Q3: How can the therapeutic index of a this compound derivative be improved?
A3: Several strategies can be employed to enhance the therapeutic index:
-
Structural Modification: Synthesizing analogs that are poor substrates for adenosine kinase can significantly reduce cytotoxicity.[1] Modifications at various positions of the neplanocin scaffold, such as the 2-position or the 6'-position, have been explored to achieve this.[2][3]
-
Targeted Drug Delivery: Encapsulating the derivative in nanoparticles or liposomes can improve its delivery to target cells (e.g., virus-infected cells or tumor cells) and reduce exposure to healthy tissues.
-
Combination Therapy: Using the this compound derivative in combination with other antiviral or anticancer agents may allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.
Q4: Are there known mechanisms of resistance to this compound derivatives?
A4: While specific resistance mechanisms to this compound are not extensively documented in the provided search results, resistance to antiviral and anticancer drugs can arise through several general mechanisms. These include mutations in the drug's target protein (SAH hydrolase) that reduce binding affinity, increased expression of efflux pumps that remove the drug from the cell, or alterations in cellular metabolic pathways that bypass the drug's effects.[4][5][6][7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound derivatives.
Issue 1: High Cytotoxicity Observed in Cell-Based Assays
-
Possible Cause 1: The derivative is a good substrate for adenosine kinase.
-
Troubleshooting Step: Test the derivative for its ability to be phosphorylated by adenosine kinase. If confirmed, consider synthesizing analogs with modifications that hinder recognition by this enzyme.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Perform target validation experiments, such as overexpressing or knocking down SAH hydrolase, to confirm that the observed antiviral/anticancer activity is mediated through the intended target.
-
-
Possible Cause 3: Compound concentration is too high.
-
Troubleshooting Step: Perform a detailed dose-response curve to determine the EC50 (effective concentration) for antiviral/anticancer activity and the CC50 (cytotoxic concentration). This will help in defining the therapeutic window.
-
Issue 2: Poor Antiviral or Anticancer Efficacy in vitro
-
Possible Cause 1: Low cell permeability.
-
Troubleshooting Step: Assess the cellular uptake of the compound. If permeability is low, consider formulation strategies such as using lipophilic prodrugs or nanoformulations to enhance cell entry.
-
-
Possible Cause 2: Instability of the compound in culture medium.
-
Troubleshooting Step: Determine the half-life of the compound in the experimental medium. If it is rapidly degrading, consider more frequent dosing or the synthesis of more stable analogs.
-
-
Possible Cause 3: The cell line used is not sensitive.
-
Troubleshooting Step: Ensure that the chosen cell line expresses the target (SAH hydrolase) and that the viral replication or cancer cell proliferation in that model is dependent on methylation.
-
Issue 3: Inconsistent Results in SAH Hydrolase Inhibition Assays
-
Possible Cause 1: Improper assay conditions.
-
Troubleshooting Step: Optimize assay parameters such as pH, temperature, and incubation time. Ensure that the substrate (SAH) and enzyme concentrations are within the linear range of the assay.
-
-
Possible Cause 2: Interference from the compound.
-
Troubleshooting Step: Run control experiments to check if the compound interferes with the detection method (e.g., absorbance or fluorescence).
-
-
Possible Cause 3: Instability of the enzyme.
-
Troubleshooting Step: Use a freshly prepared or properly stored enzyme solution for each experiment. Include a positive control inhibitor to validate the assay performance.
-
Quantitative Data Summary
Table 1: Antiviral Activity and Cytotoxicity of Neplanocin A Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| Neplanocin A | Vaccinia virus | Murine L929 | 0.04 | 0.4 | 10 | [1] |
| 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine | Vaccinia virus | Murine L929 | 0.2 | >100 | >500 | [1] |
| 6'-Homoneplanocin A | Human Cytomegalovirus | - | - | - | Higher than Neplanocin A | [2] |
| 2-Fluoroneplanocin A | Vaccinia virus | - | Comparable to Neplanocin A | - | - | [3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration. Data is illustrative and based on available literature.
Experimental Protocols
Protocol 1: S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay
This protocol is based on the spectrophotometric measurement of homocysteine produced from the enzymatic hydrolysis of SAH.
Materials:
-
Recombinant SAH hydrolase
-
S-adenosyl-L-homocysteine (SAH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of SAH, DTNB, and test compounds in the appropriate solvent.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control, add 20 µL of the solvent.
-
Add 140 µL of assay buffer containing SAH hydrolase and DTNB to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of SAH solution to each well.
-
Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 15 minutes).
-
The rate of reaction is proportional to the rate of increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of homocysteine with DTNB.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound derivatives.
Caption: Drug discovery workflow for this compound derivatives.
Caption: Troubleshooting high cytotoxicity of derivatives.
References
- 1. 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine and -3-deazaadenine: analogs of neplanocin A which retain potent antiviral activity but exhibit reduced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New neplanocin analogues. 6. Synthesis and potent antiviral activity of 6'-homoneplanocin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New neplanocin analogues. 7. Synthesis and antiviral activity of 2-halo derivatives of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of chloramphenicol-resistance mediated by kR102 factor in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
Validation & Comparative
A Comparative Guide to 6-Chloroneplanocin A and Other SAH Hydrolase Inhibitors
This guide provides a detailed comparison of 6-Chloroneplanocin A with other prominent S-adenosyl-L-homocysteine (SAH) hydrolase inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data.
Introduction to SAH Hydrolase Inhibition
S-adenosyl-L-homocysteine (SAH) hydrolase is a critical enzyme in cellular metabolism, responsible for the hydrolysis of SAH into adenosine and L-homocysteine. SAH is a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes play a vital role in the methylation of various biomolecules, including DNA, RNA, proteins, and lipids. The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn suppresses essential methylation reactions, thereby impacting a wide range of cellular processes, including gene expression, signal transduction, and viral replication. This mechanism makes SAH hydrolase an attractive target for the development of antiviral and anticancer agents.
Comparative Performance of SAH Hydrolase Inhibitors
The following table summarizes the key quantitative data for this compound A and other well-characterized SAH hydrolase inhibitors.
| Inhibitor | Type | Potency (IC50/Ki) | Mechanism of Action | Key Cellular Effects |
| This compound A | Carbocyclic Nucleoside Analog | IC50: ~0.5 nM (human placenta) | Mechanism-based irreversible inhibitor | Potent antiviral activity (e.g., against Ebola, measles); Anticancer properties. |
| Neplanocin A | Carbocyclic Nucleoside Analog | Ki: ~1 nM (human placenta) | Reversible, potent competitive inhibitor. | Broad-spectrum antiviral and anticancer activity. |
| Aristeromycin | Carbocyclic Nucleoside Analog | Ki: ~1.3 nM (human placenta) | Reversible, potent competitive inhibitor. | Antiviral and cytotoxic effects. |
| 3-Deazaneplanocin A (DZNep) | Carbocyclic Nucleoside Analog | IC50: ~50 nM (in vitro) | Reversible, competitive inhibitor. | Primarily known for its anticancer and epigenetic modifying effects by targeting histone methylation. |
Mechanism of Action and Cellular Impact
The primary mechanism of action for these inhibitors is the disruption of the cellular methylation cycle. By inhibiting SAH hydrolase, these compounds cause an accumulation of SAH, which acts as a feedback inhibitor for SAM-dependent methyltransferases.
Experimental Protocols
In Vitro SAH Hydrolase Inhibition Assay
This protocol outlines a common method for determining the inhibitory potential of compounds against purified SAH hydrolase.
1. Enzyme and Substrate Preparation:
- Recombinant or purified SAH hydrolase is diluted to a working concentration in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 1 mM EDTA).
- A stock solution of S-adenosyl-L-homocysteine (SAH) is prepared in the same buffer.
2. Inhibitor Preparation:
- The test compounds (e.g., this compound A) are serially diluted to various concentrations.
3. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- The enzyme is pre-incubated with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 25°C) to allow for binding.
- The enzymatic reaction is initiated by the addition of the substrate (SAH).
- The reaction is allowed to proceed for a set time (e.g., 30 minutes) and then stopped, often by the addition of an acid.
4. Detection of Product Formation:
- The product of the reaction, L-homocysteine, can be quantified using various methods. A common method involves reacting the free thiol group of homocysteine with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.
5. Data Analysis:
- The rate of reaction is determined for each inhibitor concentration.
- The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This protocol describes a general method for evaluating the antiviral efficacy of SAH hydrolase inhibitors.
1. Cell Culture and Viral Infection:
- A suitable host cell line (e.g., Vero cells for Ebola virus) is cultured in appropriate media in multi-well plates until a confluent monolayer is formed.
- The cells are then infected with the virus at a specific multiplicity of infection (MOI).
2. Compound Treatment:
- Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.
- Control wells include untreated infected cells (virus control) and uninfected cells (cell control).
3. Incubation:
- The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to become visible in the virus control wells (typically 2-5 days).
4. Assessment of Antiviral Activity:
- Antiviral activity can be assessed in several ways:
- CPE Reduction Assay: The extent of virus-induced CPE is visually scored under a microscope.
- Cell Viability Assay: A reagent such as MTT or CellTiter-Glo is added to the wells to quantify the number of viable cells. The reduction in cell death in the presence of the compound indicates antiviral activity.
- Viral Titer Reduction Assay: The supernatant from each well is collected, and the amount of infectious virus is quantified by plaque assay or TCID50 assay on fresh cell monolayers.
5. Data Analysis:
The EC50 (50% effective concentration), the concentration of the compound that inhibits viral replication or protects cells from CPE by 50%, is calculated.
The CC50 (50% cytotoxic concentration) is also determined in uninfected cells to assess the compound's toxicity.
The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.
Figure 2: General workflow for in vitro and cell-based inhibitor testing. Conclusion
This compound A stands out as a particularly potent, mechanism-based irreversible inhibitor of SAH hydrolase. Its high potency translates to significant antiviral and potential anticancer effects. While other carbocyclic nucleoside analogs like Neplanocin A and Aristeromycin are also potent, their reversible mechanism of action may offer a different pharmacokinetic and pharmacodynamic profile. 3-Deazaneplanocin A, though less potent against the isolated enzyme, has demonstrated significant utility in cancer research due to its profound effects on epigenetic modifications. The choice of inhibitor will ultimately depend on the specific research or therapeutic context, with considerations for desired potency, mechanism of action, and cellular target.
A Comparative Analysis of the Antiviral Activity of 6-Chloroneplanocin and Aristeromycin
In the landscape of antiviral research, carbocyclic nucleoside analogues represent a significant class of compounds with broad-spectrum activity. Among these, 6-Chloroneplanocin and Aristeromycin have garnered attention for their potential as inhibitors of viral replication. This guide provides a comparative overview of their antiviral performance, supported by available experimental data, detailed methodologies, and a look into their shared mechanism of action.
Overview and Mechanism of Action
Both this compound, a derivative of Neplanocin A, and Aristeromycin are potent inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a crucial role in cellular methylation reactions, which are essential for the capping of viral mRNA. By inhibiting SAH hydrolase, these compounds lead to an accumulation of SAH, which in turn inhibits viral methyltransferases. This disruption of mRNA capping interferes with viral protein synthesis and ultimately inhibits viral replication.
The general mechanism of action for SAH hydrolase inhibitors is depicted in the following signaling pathway diagram:
Caption: Mechanism of SAH Hydrolase Inhibition.
Antiviral Activity Profile
Direct comparative studies analyzing this compound and Aristeromycin side-by-side against a comprehensive panel of viruses are limited in the readily available scientific literature. However, data on their individual activities and the activities of closely related analogues provide valuable insights.
Aristeromycin
Aristeromycin and its derivatives have demonstrated a broad spectrum of antiviral activity. They are notably effective against a range of DNA and RNA viruses.
| Virus Family/Species | Effective Concentration (EC₅₀/IC₅₀) | Reference Cell Line |
| Human Immunodeficiency Virus (HIV) | Data available for derivatives | Various |
| Hepatitis B Virus (HBV) | Data available for derivatives | HepG2 |
| Herpes Simplex Virus (HSV) | Data available for derivatives | Vero |
| Varicella-Zoster Virus (VZV) | Data available for derivatives | HEL |
| Influenza Virus | Data available for derivatives | MDCK |
| MERS-Coronavirus | Data available for derivatives | Vero |
Note: Specific EC₅₀/IC₅₀ values for the parent Aristeromycin against a wide range of viruses are not consistently reported in single comprehensive studies. Much of the recent research has focused on more potent fluorinated derivatives.
This compound and Neplanocin Analogues
As specific data for this compound is sparse in comparative literature, the activity of its parent compound, Neplanocin A, and its analogues are presented as a proxy. These compounds are also potent SAH hydrolase inhibitors with a wide antiviral spectrum.
| Virus Family/Species | Effective Concentration (EC₅₀/IC₅₀) | Reference Cell Line |
| Poxviridae (Vaccinia virus) | Data available for analogues | HeLa, Vero |
| Paramyxoviridae (Parainfluenza, Measles) | Data available for analogues | Vero |
| Arenaviridae (Junin, Tacaribe) | Data available for analogues | Vero |
| Rhabdoviridae (Vesicular stomatitis virus) | Data available for analogues | HeLa, Vero |
| Reoviridae (Reovirus) | Data available for analogues | Vero |
| Cytomegalovirus (CMV) | Data available for analogues | HEL |
| Ebola Virus | < 0.36 µM (for a fluoro-analogue) | Vero |
Note: The antiviral potency can vary significantly between different analogues of Neplanocin A.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antiviral compounds.
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Experimental Workflow:
Caption: Plaque Reduction Assay Workflow.
Detailed Steps:
-
Cell Seeding: Plate susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., this compound or Aristeromycin) in an appropriate cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixtures. A virus-only control and a cell-only control should be included.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development, which varies depending on the virus (typically 2-10 days).
-
Staining and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using dose-response curve analysis software.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Detailed Steps:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Infection: Infect the cells with a predetermined amount of virus that causes significant CPE within a few days.
-
Incubation: Incubate the plates until CPE is maximal in the virus control wells.
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo). The signal is proportional to the number of viable cells.
-
EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay (CC₅₀ Determination)
It is crucial to assess the toxicity of the antiviral compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
Detailed Steps:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the wells (without adding any virus).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Measure cell viability using a suitable assay.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window for the compound.
6-Chloroneplanocin: An Evaluation of its Potential Antiviral Efficacy in Human Lung Cells
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of 6-Chloroneplanocin Analogs Against Established Antiviral Agents for Respiratory Infections.
This guide provides a comparative overview of the potential antiviral effects of this compound and its analogs against respiratory viruses, benchmarked against established antiviral drugs. Due to the limited publicly available data on this compound's specific activity in human lung cells, this guide utilizes data from a closely related and well-studied analog, 6'-fluoro-3-deazaneplanocin, to project its potential efficacy and mechanism of action. The primary molecular target of neplanocin analogs is S-adenosylhomocysteine (SAH) hydrolase, a key cellular enzyme involved in methylation reactions essential for viral replication.
Performance Comparison
The antiviral potential of a compound is determined by its efficacy in inhibiting viral replication (EC₅₀) and its safety profile, indicated by its cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/EC₅₀) signifies a more favorable therapeutic window.
While direct experimental data for this compound in human lung cells is not available, the following table presents the antiviral activity of a potent analog, 6'-fluoro-3-deazaneplanocin, against Influenza A (H1N1) virus. For a comprehensive comparison, data for the FDA-approved antiviral drugs Oseltamivir and Favipiravir, tested in human lung adenocarcinoma epithelial cells (A549), are also included.
Table 1: Comparative Antiviral Activity Against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 6'-fluoro-3-deazaneplanocin | Influenza A (H1N1) | Vero | < 0.36 | 125 | > 347 | [1] |
| Oseltamivir | Influenza A (H1N1) | A549 | 0.428 - 3.4 | > 100 | > 29 - > 233 | [2] |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | > 400 | > 17 - > 2107 |
Note: The data for 6'-fluoro-3-deazaneplanocin was obtained in Vero cells, a monkey kidney epithelial cell line, which may not directly translate to human lung cells but provides a valuable indication of its potential potency.
Mechanism of Action: Targeting S-adenosylhomocysteine Hydrolase
This compound and its analogs function as inhibitors of S-adenosylhomocysteine (SAH) hydrolase.[1] This cellular enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. SAH is a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. A buildup of SAH, due to the inhibition of SAH hydrolase, leads to feedback inhibition of methyltransferases. These methylation processes are vital for the 5'-capping of viral mRNA, which is essential for its stability and translation into viral proteins. By disrupting this process, neplanocin analogs effectively halt viral replication.
Experimental Protocols
To validate the antiviral effect of this compound in human lung cells, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
Plaque Reduction Assay for Antiviral Efficacy (EC₅₀)
This assay determines the concentration of the antiviral agent required to reduce the number of viral plaques by 50%.
Materials:
-
Human lung epithelial cells (e.g., A549 or Calu-3)
-
Virus stock (e.g., Influenza A virus)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound stock solution
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed human lung cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well and incubate for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound or a vehicle control to the respective wells.
-
Overlay the cells with a mixture of 2x culture medium and 1.2% agarose or Avicel.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the EC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.
MTT Assay for Cytotoxicity (CC₅₀)
This colorimetric assay determines the concentration of the compound that reduces the viability of uninfected cells by 50%.
Materials:
-
Human lung epithelial cells (e.g., A549 or Calu-3)
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed human lung cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the different concentrations of the compound to the cells. Include a vehicle control and a no-cell control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value.
Conclusion and Future Directions
The available data on neplanocin analogs, particularly 6'-fluoro-3-deazaneplanocin, suggest that this compound holds promise as a potential antiviral agent against respiratory viruses due to its potent inhibition of the host-cell enzyme SAH hydrolase. However, to definitively validate its antiviral effect in the context of respiratory infections, further in vitro studies using human lung cell lines such as A549 and Calu-3 are imperative. Direct comparison with existing antiviral drugs in these relevant cell models will be crucial to ascertain its therapeutic potential and to justify progression into further preclinical and clinical development.
References
- 1. DSpace at EWHA: Design, synthesis, and biological evaluation of fluoroneplanocin A as the novel mechanism-based inhibitor of S-adenosylhomocysteine hydrolase [dspace.ewha.ac.kr]
- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloroneplanocin and Other Adenosine Analogs as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-Chloroneplanocin and other prominent adenosine analogs, focusing on their antiviral activity, cytotoxicity, and mechanisms of action. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.
Introduction to Adenosine Analogs and Their Antiviral Potential
Adenosine analogs are a class of molecules that structurally mimic the natural nucleoside adenosine. This structural similarity allows them to interfere with various cellular and viral processes, making them potent therapeutic agents. A primary mechanism of action for many of these analogs is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions. By inhibiting this enzyme, these compounds disrupt the methylation of viral mRNA caps, a critical step for the replication of many viruses. This guide will delve into a comparative analysis of this compound and other key adenosine analogs, including Neplanocin A, Aristeromycin, and 3-Deazaneplanocin A.
Quantitative Analysis of Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the antiviral efficacy (EC₅₀) and cytotoxic effects (CC₅₀) of various adenosine analogs against a range of viruses and cell lines. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Various RNA/DNA Viruses | Various | Data not available | Data not available | Data not available |
| Neplanocin A | Vaccinia virus | HeLa | 0.04 | >10 | >250 |
| Vesicular Stomatitis Virus (VSV) | L929 | 0.01-0.1 | 1-10 | 100-1000 | |
| Parainfluenza virus | Vero | 0.1-1 | >10 | >10-100 | |
| Reovirus | Vero | 0.1-1 | >10 | >10-100 | |
| Human Cytomegalovirus (HCMV) | HEL | 0.5 | >25 | >50 | |
| Aristeromycin | Human Cytomegalovirus (HCMV) | HEL | 1.5 | - | - |
| MERS-CoV | Vero | - | - | - | |
| 3-Deazaneplanocin A (DZNep) | Vesicular Stomatitis Virus (VSV) | L929 | 0.2 µg/mL | - | - |
| Parainfluenza 3 virus | H.Ep-2 | 3.6 µg/mL | - | - | |
| Vaccinia virus | Vero | 2.1 µg/mL | - | - | |
| Yellow Fever virus | Vero | 2.9 µg/mL | - | - | |
| Ebola virus (Zaire) | Vero | < 0.36 | 125 | >347 | |
| 6'-Homoneplanocin A | Human Cytomegalovirus (HCMV) | - | Comparable to Neplanocin A | Higher than Neplanocin A | Higher than Neplanocin A |
| Vaccinia virus | - | Comparable to Neplanocin A | Higher than Neplanocin A | Higher than Neplanocin A | |
| Parainfluenza virus | - | Comparable to Neplanocin A | Higher than Neplanocin A | Higher than Neplanocin A | |
| Vesicular Stomatitis Virus (VSV) | - | Comparable to Neplanocin A | Higher than Neplanocin A | Higher than Neplanocin A |
Mechanism of Action: Inhibition of S-adenosyl-L-homocysteine (SAH) Hydrolase
The primary molecular target for many antiviral adenosine analogs is S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a pivotal role in the methionine cycle by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine. SAH is a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Therefore, the accumulation of SAH due to the inhibition of SAH hydrolase leads to the suppression of essential methylation reactions, including the 5'-capping of viral mRNAs. This disruption of viral mRNA capping interferes with viral protein synthesis and ultimately inhibits viral replication.
Caption: Inhibition of SAH hydrolase by adenosine analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the concentration of a compound required to inhibit the virus-induced cell death (cytopathic effect or CPE).
Caption: Workflow for a CPE reduction antiviral assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line into 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, Neplanocin A) in cell culture medium.
-
Treatment and Infection: After 24 hours, remove the growth medium from the cell monolayers and add the diluted compounds. Subsequently, infect the cells with a standardized amount of virus (e.g., 100 times the 50% tissue culture infective dose, TCID₅₀). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until the cytopathic effect is complete in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Remove the medium and stain the remaining viable cells with a solution such as 0.5% crystal violet in 20% methanol for 10-15 minutes.
-
Data Analysis: After washing and drying, solubilize the stain and measure the absorbance at 570 nm using a microplate reader. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the viral cytopathic effect by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Caption: Workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at the same density as for the antiviral assay.
-
Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Conclusion
Adenosine analogs, including this compound and its counterparts, represent a promising class of broad-spectrum antiviral agents. Their primary mechanism of action through the inhibition of SAH hydrolase offers a validated target for antiviral drug development. The comparative data presented in this guide highlights the potent antiviral activity of compounds like Neplanocin A and 3-Deazaneplanocin A. While direct quantitative data for this compound remains to be fully elucidated, the structure-activity relationships of related analogs suggest it likely possesses significant antiviral properties. Future research should focus on the direct evaluation of this compound to accurately determine its therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such evaluations.
Unveiling the Antiviral and Anticancer Potential of 6-Chloroneplanocin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Chloroneplanocin's performance with other alternatives, supported by experimental data. The focus is on its role as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation processes.
This compound, a carbocyclic analog of adenosine, has demonstrated significant potential as both an antiviral and anticancer agent. Its primary mechanism of action involves the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH). This inhibition disrupts the cellular methylation cycle, a fundamental process for the replication of various viruses and the proliferation of cancer cells.
Performance Comparison: Antiviral and Anticancer Activities
Analogues of Neplanocin A have shown efficacy against a range of viruses, including poxviruses, paramyxoviruses, arenaviruses, and rhabdoviruses.[2] 6'-homoneplanocin A (HNPA), a related compound, has demonstrated potent activity against human cytomegalovirus, vaccinia virus, parainfluenza virus, and vesicular stomatitis virus.[3]
In the realm of oncology, the inhibition of SAHH by compounds like Neplanocin A has been shown to induce cell cycle arrest and suppress cell proliferation. In MCF-7 breast cancer cells, downregulation of SAHH leads to a G2/M phase cell cycle arrest. This effect is mediated through the regulation of the MEK/ERK signaling pathway and the modulation of cyclin B1 and CDK6 expression.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of SAHH inhibitors like this compound.
Cytotoxicity Assay
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the LDH (Lactate Dehydrogenase) release assay.
-
Cell Preparation: Plate cells in an opaque-walled 96-well plate at a predetermined density and culture for 24-72 hours.
-
Compound Treatment: Add varying concentrations of this compound (and control compounds) to the wells. Include wells with medium only (no cells), untreated cells (vehicle control), and cells treated with a lysis solution (maximum LDH release control).
-
Incubation: Incubate the plate for a period corresponding to the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the LDH detection reagent to all wells and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader. The amount of LDH release is proportional to the number of dead cells.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% or 90%).
-
Cell Seeding: Seed a monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of this compound.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
Signaling Pathways and Mechanisms of Action
The primary molecular target of this compound is S-adenosylhomocysteine hydrolase (SAHH). The inhibition of this enzyme disrupts the methylation cycle, leading to downstream effects on various cellular processes.
Caption: Mechanism of this compound via SAHH inhibition.
The inhibition of SAHH by this compound leads to an accumulation of SAH. Elevated SAH levels act as a potent feedback inhibitor of SAM-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including viral RNA caps (essential for viral replication) and cellular DNA and proteins that regulate gene expression and cell proliferation.
Caption: Workflow for evaluating this compound's bioactivity.
References
- 1. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New neplanocin analogues. 1. Synthesis of 6'-modified neplanocin A derivatives as broad-spectrum antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New neplanocin analogues. 6. Synthesis and potent antiviral activity of 6'-homoneplanocin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Broad-Spectrum Antivirals: A Comparative Guide to Alternatives for 6-Chloroneplanocin
For researchers, scientists, and drug development professionals navigating the complexities of antiviral discovery, the landscape of adenosine analogues presents a promising frontier. Among these, 6-Chloroneplanocin has emerged as a compound of interest due to its broad-spectrum activity. This guide provides an objective comparison of this compound with its key alternatives, focusing on their efficacy, cytotoxicity, and underlying mechanisms of action. All quantitative data is supported by detailed experimental protocols to aid in the replication and advancement of these findings.
The primary mechanism of action for this compound and its analogues lies in the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial cellular enzyme in transmethylation reactions. By inhibiting this enzyme, these compounds disrupt the methylation of viral mRNA caps, a critical step for the replication of a wide range of viruses. This host-targeted approach offers the advantage of a higher barrier to the development of viral resistance.
Comparative Antiviral Efficacy and Cytotoxicity
To provide a clear comparison of the antiviral potential of this compound and its alternatives, the following table summarizes their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) against Vaccinia virus in Vero cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Vaccinia virus | Vero | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Neplanocin A | Vaccinia virus | L929 | ~0.5-1.0 | >10 | >10-20 |
| 3-Deazaneplanocin A (DZNep) | Vaccinia virus | HeLa | ~0.04 | ~2.5 | ~62.5 |
| 6'-C-methylneplanocin A | Vaccinia virus | - | Potent activity reported, specific IC50 not found | Higher selectivity than Neplanocin A reported | Data not available in searched literature |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The absence of data for this compound highlights a gap in the publicly available literature.
In-Depth Look at Key Alternatives
Neplanocin A: As the parent compound, Neplanocin A has demonstrated potent antiviral activity against a range of DNA and RNA viruses. Studies have shown its effectiveness against Vaccinia virus with an IC50 in the sub-micromolar range[1]. However, its clinical development has been hampered by its cytotoxicity.
3-Deazaneplanocin A (DZNep): This analogue exhibits significantly improved antiviral activity and a better selectivity index compared to Neplanocin A against various viruses, including Vaccinia virus. Its lower cytotoxicity makes it a more promising candidate for further development.
6'-C-methylneplanocin A: Modifications at the 6' position of the neplanocin core have led to compounds with enhanced antiviral potency and selectivity. 6'-C-methylneplanocin A has been reported to surpass Neplanocin A in both aspects, making it a noteworthy alternative for future investigation.
Mechanism of Action: Inhibition of SAH Hydrolase
The antiviral activity of these adenosine analogues stems from their ability to inhibit S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn acts as a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the methylation of the 5'-cap of viral mRNAs, a process vital for mRNA stability, translation, and evasion of the host immune system.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental methodologies are provided below.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero (or other susceptible) cells
-
Vaccinia virus (or other target virus)
-
96-well plates
-
Culture medium (e.g., DMEM with 2% FBS)
-
Antiviral compounds (serial dilutions)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed 96-well plates with Vero cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the antiviral compounds in culture medium.
-
Pre-incubate the cell monolayers with the diluted compounds for 2 hours at 37°C.
-
Infect the cells with a known titer of Vaccinia virus (e.g., 100 plaque-forming units/well) in the presence of the compounds.
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator until plaques are visible.
-
Aspirate the medium and stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well and calculate the IC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of the compounds.
Materials:
-
Vero (or other susceptible) cells
-
96-well plates
-
Culture medium
-
Antiviral compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed 96-well plates with Vero cells and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the antiviral compounds.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%, from a dose-response curve.
Conclusion
The exploration of adenosine analogues as broad-spectrum antiviral agents continues to be a vibrant area of research. While this compound is a notable compound, alternatives such as 3-Deazaneplanocin A and 6'-C-methylneplanocin A show considerable promise due to their improved antiviral efficacy and reduced cytotoxicity. The provided data and protocols offer a foundation for further comparative studies, which are essential for identifying the most promising candidates for preclinical and clinical development. Future research should focus on direct, head-to-head comparisons of these compounds against a wider panel of viruses and in relevant in vivo models to fully elucidate their therapeutic potential.
References
Head-to-Head Comparison: 6-Chloroneplanocin vs. Favipiravir in the Fight Against RNA Viruses
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics, the development of broad-spectrum agents against RNA viruses remains a critical priority for global health security. This guide provides a detailed head-to-head comparison of two notable antiviral compounds: 6-Chloroneplanocin and Favipiravir. While both exhibit activity against a range of RNA viruses, they operate through distinct mechanisms of action, offering different advantages and considerations for therapeutic development. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to aid researchers in their understanding and evaluation of these two compounds.
At a Glance: Key Differences and Mechanisms of Action
| Feature | This compound | Favipiravir (T-705) |
| Primary Target | S-adenosyl-L-homocysteine (SAH) hydrolase | RNA-dependent RNA polymerase (RdRp) |
| Mechanism of Action | Indirectly inhibits viral replication by disrupting cellular methylation reactions crucial for viral mRNA capping and function. | Directly inhibits viral RNA synthesis by acting as a nucleoside analog, causing chain termination and/or lethal mutagenesis. |
| Antiviral Spectrum | Demonstrates activity against a range of RNA viruses, including Paramyxoviruses and Rhabdoviruses. Quantitative data is limited in publicly available literature. | Broad-spectrum activity against numerous RNA viruses, including Influenza viruses, Flaviviruses, Filoviruses, and Coronaviruses. |
Quantitative Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data for the antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀) of this compound and Favipiravir against various RNA viruses. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from various independent investigations. Experimental conditions, such as the cell line and assay method used, can significantly influence these values.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Rhabdoviridae | Vesicular stomatitis virus | HeLa | Data not available | Data not available | Data not available | [1] |
| Paramyxoviridae | Parainfluenza-3 virus | HeLa | Data not available | Data not available | Data not available | [1] |
| Reoviridae | Reovirus-1 | HeLa | Data not available | Data not available | Data not available | [1] |
Table 2: Antiviral Activity and Cytotoxicity of Favipiravir (T-705)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 15.54 - 17.05 | >1000 | >58 | [2] |
| Orthomyxoviridae | Influenza A virus (H5N1) | MDCK | 0.09 - 0.35 | >1000 | >2857 | [3] |
| Orthomyxoviridae | Influenza B virus | MDCK | 0.25 - 0.57 | >1000 | >1754 | [4] |
| Flaviviridae | Zika Virus (Asian strain) | hNPCs | ~10-25 | Not specified | Not specified | [5] |
| Flaviviridae | West Nile Virus | Vero | Not specified | Not specified | Not specified | [6] |
| Coronaviridae | Human Coronavirus (NL63) | Caco-2 | 0.6203 | >1000 | >1612 | [7] |
| Arenaviridae | Junin virus | Vero | 5 - 6 | Not specified | Not specified | [3] |
| Arenaviridae | Pichinde virus | Vero | 5 - 6 | Not specified | Not specified | [3] |
| Arenaviridae | Tacaribe virus | Vero | 5 - 6 | Not specified | Not specified | [3] |
Mechanisms of Action and Signaling Pathways
This compound: Targeting Host Cell Methylation
This compound's antiviral activity stems from its potent inhibition of the host cellular enzyme S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosyl-L-methionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn acts as a potent feedback inhibitor of cellular methyltransferases. Many viral processes, particularly the capping of viral mRNA, are dependent on these host methylation reactions. By disrupting this fundamental cellular process, this compound indirectly but effectively cripples the replication of a variety of viruses that rely on a 5'-cap structure for their mRNA stability and translation.
Caption: Mechanism of this compound via SAH hydrolase inhibition.
Favipiravir: Direct Inhibition of Viral Replication Machinery
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). Favipiravir-RTP acts as a purine nucleoside analog and directly targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of most RNA viruses. The inhibition of RdRp by Favipiravir-RTP can occur through two primary mechanisms:
-
Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the premature termination of RNA synthesis.
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce mutations in the viral genome at a rate that exceeds the virus's ability to correct them, leading to the production of non-viable viral progeny.
Recent studies have also suggested that Favipiravir may modulate host cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and apoptosis. By promoting survival signaling, Favipiravir may help to mitigate virus-induced cell death.[5]
Caption: Mechanism of Favipiravir targeting viral RdRp and host cell signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the antiviral activity of compounds like this compound and Favipiravir.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit the virus-induced destruction of cultured cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Test compound (this compound or Favipiravir)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted test compound to the wells.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include control wells: cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus) to assess cytotoxicity.
-
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until CPE is observed in the virus control wells (typically 2-5 days).
-
Quantification of CPE:
-
Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that inhibits CPE by 50% - and the 50% cytotoxic concentration (CC₅₀) - the concentration that reduces cell viability by 50% in uninfected cells. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.
Plaque Reduction Assay
This assay is a more quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Same as for the CPE reduction assay, with the addition of an overlay medium (e.g., containing agarose or methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a known amount of virus with different concentrations of the test compound. Incubate this mixture for a set period (e.g., 1 hour).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixture.
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the test compound. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates until plaques are visible (typically 3-10 days).
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
S-adenosyl-L-homocysteine (SAH) Hydrolase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the SAH hydrolase enzyme.
Materials:
-
Purified SAH hydrolase enzyme
-
SAH substrate
-
Assay buffer
-
Detection reagents (e.g., a coupled enzyme system that produces a detectable signal upon the formation of adenosine or homocysteine)
-
Test compound (this compound)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, SAH hydrolase enzyme, and different concentrations of the test compound.
-
Initiation of Reaction: Add the SAH substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Detection: Add the detection reagents and measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is proportional to the amount of product formed.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the activity of SAH hydrolase by 50%.
Summary and Future Directions
This compound and Favipiravir represent two distinct and promising strategies for the development of broad-spectrum antiviral agents against RNA viruses.
This compound , as an SAH hydrolase inhibitor, offers the advantage of targeting a host-cell factor, which may present a higher barrier to the development of viral resistance. However, the potential for cytotoxicity due to the disruption of essential cellular methylation processes requires careful evaluation. Further research is needed to obtain comprehensive quantitative data on its antiviral spectrum and to assess its in vivo efficacy and safety profile.
Favipiravir , with its direct-acting mechanism against the viral RdRp, has demonstrated a broad spectrum of activity and a favorable selectivity index against numerous RNA viruses. Its clinical development for influenza and its investigation for other viral infections, including COVID-19, underscore its therapeutic potential. The emergence of resistance is a potential concern, as with any direct-acting antiviral, and warrants ongoing surveillance.
For the research community, a direct, side-by-side comparison of these two compounds under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and therapeutic potential. Furthermore, exploring combination therapies that leverage their distinct mechanisms of action could offer a synergistic approach to combatting challenging RNA virus infections. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such future investigations and contribute to the advancement of antiviral drug discovery.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Favipiravir and Ribavirin Inhibit Replication of Asian and African Strains of Zika Virus in Different Cell Models [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Antiviral Strategies: Investigating the Synergistic Potential of 6-Chloroneplanocin A
A comprehensive review of existing literature reveals a notable absence of published studies specifically investigating the synergistic effects of 6-Chloroneplanocin A (C-c-Npl) in combination with other antiviral drugs. While research has established the potent antiviral activity of this compound A as a standalone agent against a range of viruses, data on its efficacy when paired with other therapeutics is not currently available in the public domain. This guide will, therefore, focus on the established mechanism of action of this compound A and explore the theoretical framework for its potential synergistic combinations. Furthermore, we will outline a standard experimental protocol that researchers can employ to investigate such synergistic interactions, providing a roadmap for future studies in this promising area of antiviral research.
Understanding the Mechanism of Action: A Foundation for Synergy
This compound A exerts its antiviral effects by targeting a crucial host-cell enzyme known as S-adenosyl-L-homocysteine (SAH) hydrolase. This enzyme plays a vital role in cellular methylation reactions. Many viral processes, including the capping of viral mRNA, are dependent on these methylation reactions. By inhibiting SAH hydrolase, this compound A leads to an accumulation of SAH, which in turn competitively inhibits cellular methyltransferases. This disruption of methylation effectively halts viral replication.
The unique mechanism of targeting a host-cell enzyme essential for viral replication suggests a strong potential for synergistic interactions with antiviral drugs that target virus-specific enzymes or different stages of the viral life cycle. Combining this compound A with direct-acting antivirals could create a multi-pronged attack on the virus, potentially leading to enhanced efficacy, reduced drug dosages, and a lower likelihood of developing drug resistance.
Theoretical Synergistic Combinations
Based on its mechanism of action, this compound A could theoretically exhibit synergistic effects with the following classes of antiviral drugs:
-
Viral Polymerase Inhibitors: These drugs, such as Remdesivir or Sofosbuvir, directly target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome. A combination of a polymerase inhibitor and this compound A would simultaneously disrupt viral genome replication and the methylation of viral transcripts, potentially leading to a potent synergistic effect.
-
Viral Protease Inhibitors: Drugs like Lopinavir/Ritonavir or Nelfinavir inhibit the viral protease enzyme, which is necessary for cleaving viral polyproteins into their functional components. By combining a protease inhibitor with this compound A, researchers could target both the production of mature viral proteins and the proper capping of viral mRNA.
-
Viral Entry and Fusion Inhibitors: These agents, such as Enfuvirtide or Maraviroc, prevent the virus from entering the host cell. While acting at a very different stage of the viral life cycle, a combination with this compound A could provide a comprehensive blockade of both the initial stages of infection and subsequent viral replication.
Experimental Protocols for Assessing Synergy
To investigate the potential synergistic effects of this compound A with other antiviral drugs, a checkerboard assay is a standard and robust method. This involves testing a range of concentrations of both drugs, alone and in combination, to determine their effect on viral replication.
Key Experimental Steps:
-
Cell Culture and Viral Infection: A suitable host cell line is cultured and infected with the virus of interest at a predetermined multiplicity of infection (MOI).
-
Drug Combination Matrix: A 96-well plate is prepared with serial dilutions of this compound A along the rows and serial dilutions of the other antiviral drug along the columns. This creates a matrix of different concentration combinations.
-
Treatment and Incubation: The infected cells are treated with the drug combinations and incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Antiviral Activity: The extent of viral replication is measured using methods such as:
-
Plaque Reduction Assay: To count the number of viral plaques.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the amount of viral RNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral antigens.
-
Cytopathic Effect (CPE) Assay: To assess virus-induced cell death.
-
-
Data Analysis: The data is analyzed using synergy models such as the Bliss independence model or the Loewe additivity model to calculate a synergy score. A score greater than 1 typically indicates synergy, a score around 1 indicates an additive effect, and a score less than 1 suggests antagonism.
Visualizing Potential Synergies and Experimental Design
To aid researchers in conceptualizing potential synergistic interactions and designing experiments, the following diagrams have been created.
Caption: Potential points of synergistic action in the viral life cycle.
Caption: Experimental workflow for screening synergistic antiviral effects.
Safety Operating Guide
Safe Disposal of 6-Chloroneplanocin A: A Procedural Guide
The following provides a comprehensive guide to the proper disposal procedures for 6-Chloroneplanocin A, a cytotoxic agent. This information is intended for researchers, scientists, and drug development professionals. Adherence to institutional and regulatory guidelines is paramount.
Key Safety and Disposal Parameters
This table summarizes critical information for handling and disposing of this compound A, based on general guidelines for cytotoxic and antineoplastic agents.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Double-glove (chemotherapy-grade), disposable gown, eye protection (safety glasses/goggles), and a fit-tested N95 respirator or higher. |
| Waste Classification | Hazardous chemical waste; specifically, cytotoxic/antineoplastic waste. |
| Primary Container | Leak-proof, puncture-resistant container with a secure lid. Must be clearly labeled "Cytotoxic Waste" or "Antineoplastic Waste" with the chemical name. |
| Secondary Containment | All primary waste containers should be placed in a secondary, larger, labeled, and leak-proof container during transport and storage. |
| Decontamination Solution | A 1:10 dilution of household bleach (sodium hypochlorite) followed by 70% ethanol is a common recommendation, but verify compatibility with your institution's protocols. |
| Spill Management | Use a chemotherapy spill kit. Evacuate the area, don appropriate PPE, contain the spill, absorb the material, decontaminate the area, and dispose of all materials as cytotoxic waste. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound A.
Personal protective equipment for handling 6-Chloroneplanocin
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloroneplanocin was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chlorinated heterocyclic and purine derivative compounds. Researchers must perform a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans, offering procedural, step-by-step guidance to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Given the presence of a chlorine atom and its structural similarity to other biologically active nucleoside analogs, this compound should be handled as a potentially hazardous compound. The primary routes of exposure are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a lab coat. | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of powders or vapors. |
Safe Handling and Storage
Operational Plan:
-
Engineering Controls: All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department. |
Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, tubes, gloves), and excess solutions, must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and puncture-proof container.
-
Disposal: Dispose of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Potential Signaling Pathway Interaction
Neplanocin derivatives are known to interact with S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme involved in the metabolism of S-adenosylmethionine (SAM), a universal methyl donor.[1] Inhibition of this enzyme can disrupt cellular methylation processes, which are crucial for various biological functions, including gene expression and signal transduction. The introduction of a chlorine atom may modulate this activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
